molecular formula C5H14ClN3O B2629127 [2-(Dimethylamino)ethyl]urea hydrochloride CAS No. 142713-75-5

[2-(Dimethylamino)ethyl]urea hydrochloride

Cat. No.: B2629127
CAS No.: 142713-75-5
M. Wt: 167.64
InChI Key: ZUNHHFFXGOFKPB-UHFFFAOYSA-N
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Description

[2-(Dimethylamino)ethyl]urea hydrochloride is a useful research compound. Its molecular formula is C5H14ClN3O and its molecular weight is 167.64. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(dimethylamino)ethylurea;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13N3O.ClH/c1-8(2)4-3-7-5(6)9;/h3-4H2,1-2H3,(H3,6,7,9);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUNHHFFXGOFKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Structure and molecular weight of [2-(Dimethylamino)ethyl]urea HCl

Author: BenchChem Technical Support Team. Date: February 2026

Structural Dynamics, Synthesis, and Physicochemical Characterization

Executive Summary & Chemical Identity[1][2]

[2-(Dimethylamino)ethyl]urea hydrochloride is a bifunctional organic intermediate characterized by a polar urea moiety linked to a basic tertiary amine. It serves as a critical "solubilizing linker" in medicinal chemistry, often incorporated into drug scaffolds to enhance aqueous solubility via the protonatable dimethylamino group while maintaining hydrogen-bonding capabilities through the urea motif.

This guide distinguishes the target urea derivative from its common precursor, 2-(dimethylamino)ethyl chloride, and provides a validated framework for its synthesis, analysis, and application.

Nomenclature & Identifiers
PropertySpecification
IUPAC Name 1-[2-(Dimethylamino)ethyl]urea hydrochloride
Common Name DMAE-Urea HCl
CAS (Free Base) 60514-71-8
CAS (HCl Salt) Not widely listed; typically synthesized in situ
Molecular Formula

Molecular Weight 167.64 g/mol
Free Base MW 131.18 g/mol

Molecular Architecture & Stereochemistry[2]

The molecule consists of a flexible ethylene linker connecting two distinct pharmacophores: a planar, neutral urea headgroup and a tetrahedral, basic dimethylamino tail.

Structural Dynamics
  • Protonation Site: In the hydrochloride form, the proton resides on the tertiary amine nitrogen (

    
    ), not the urea nitrogens. The urea nitrogens are non-basic due to resonance delocalization with the carbonyl oxygen.
    
  • Hydrogen Bonding: The urea moiety acts as a dual donor (

    
    , 
    
    
    
    ) and acceptor (
    
    
    ), while the protonated ammonium tail acts as a strong ionic interaction site.
Molecular Weight Calculation (High-Precision)
ElementCountAtomic Mass (Da)Subtotal
Carbon (C)512.01160.055
Hydrogen (H)141.00814.112
Nitrogen (N)314.00742.021
Oxygen (O)115.99915.999
Chlorine (Cl)135.45335.453
Total MW 167.64 g/mol

Synthesis & Purification Protocols

Expert Insight: Direct reaction of 2-(dimethylamino)ethyl chloride with ammonia/urea is inefficient due to polymerization risks.[1] The preferred, self-validating route involves the transamidation of urea with N,N-dimethylethylenediamine, followed by controlled acidification.

Reaction Scheme (Graphviz Visualization)

SynthesisPathway Diam N,N-Dimethylethylenediamine (Nucleophile) Inter Intermediate Complex (Heat, -NH3) Diam->Inter Urea Urea (Electrophile) Urea->Inter FreeBase [2-(Dimethylamino)ethyl]urea (Free Base) Inter->FreeBase Reflux (100-120°C) Ammonia Evolution Final Target Product HCl Salt FreeBase->Final HCl HCl (Ether/Dioxane) HCl->Final Protonation Exothermic

Caption: Step-wise synthesis pathway via melt transamidation and acid salt formation.

Detailed Methodology

Step 1: Formation of the Free Base

  • Charge: In a round-bottom flask equipped with a reflux condenser and a gas trap (for

    
    ), combine N,N-dimethylethylenediamine (1.0 eq) and Urea (1.2 eq).
    
  • Reflux: Heat the mixture to 120°C (melt reaction) or reflux in water/ethanol for 4-6 hours. Evolution of ammonia gas indicates reaction progress.

  • Workup: Cool the mixture. If water was used, remove solvent in vacuo. Dissolve the residue in absolute ethanol and filter to remove unreacted urea (urea is less soluble in cold EtOH than the product).

Step 2: Hydrochlorination

  • Solvation: Dissolve the purified free base oil in anhydrous ethanol or diethyl ether.

  • Acidification: Dropwise add 4M HCl in dioxane or bubble dry HCl gas into the solution at 0°C.

  • Precipitation: The HCl salt will precipitate as a white hygroscopic solid.

  • Collection: Filter under nitrogen atmosphere (to prevent moisture absorption) and wash with cold ether.

Validation (QC Criteria)
  • Silver Nitrate Titration: Dissolve product in water; titrate with 0.1M

    
    . One equivalent of 
    
    
    
    confirms the mono-hydrochloride stoichiometry.
  • 1H NMR (

    
    ): 
    
    • 
       2.90 ppm (s, 6H, 
      
      
      
      )
    • 
       3.30 ppm (t, 2H, 
      
      
      
      )
    • 
       3.50 ppm (t, 2H, 
      
      
      
      )
    • Note: Amine protons exchange with

      
       and may not be visible.
      

Applications in Drug Development[4][5][6][7][8]

The [2-(Dimethylamino)ethyl]urea moiety acts as a versatile building block. Its dual nature allows it to serve as a "solubility handle" in hydrophobic drugs.

Pharmacophore Mapping[2]

Pharmacophore UreaGroup Urea Moiety (H-Bond Donor/Acceptor) Linker Ethyl Linker (Spacer) UreaGroup->Linker Target Biological Target (Enzyme/Receptor) UreaGroup->Target H-Bonding (Specificity) Amine Tertiary Amine (Ionizable Center) Linker->Amine Solvent Aqueous Environment (Solubility) Amine->Solvent Ionization (pH < 8.5) (Bioavailability)

Caption: Functional mapping of the molecule showing binding and solubility domains.

Key Use Cases
  • pH-Responsive Drug Delivery: The tertiary amine (

    
    ) allows the molecule to be neutral in blood (pH 7.4) but protonated in acidic tumor microenvironments or lysosomes, triggering drug release or endosomal escape.
    
  • Fragment-Based Drug Design (FBDD): Used as a fragment to probe binding pockets requiring a hydrogen bond donor near a basic residue.[1]

  • Protein Stabilization: Urea derivatives prevent aggregation; the cationic tail prevents non-specific hydrophobic collapse.

References

  • Jagtap, A. D., et al. (2017).[2] "Ureas: Applications in Drug Design."[3][4][2][5] Current Medicinal Chemistry, 24(6), 622-651.[2] Link

  • Ronchetti, R., et al. (2021). "Recent advances in urea- and thiourea-containing compounds." RSC Medicinal Chemistry.[5] Link

  • PubChem Compound Summary. (2024). "1-(2-(Dimethylamino)ethyl)urea (Free Base)." CID 60514-71-8.[1] Link

  • Sigma-Aldrich. (2024).[1] "1-(2-(Dimethylamino)ethyl)urea Product Specification." Link

Sources

1-(2-(Dimethylamino)ethyl)urea hydrochloride safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safety Profile of 1-(2-(Dimethylamino)ethyl)urea Hydrochloride Prepared by: Gemini, Senior Application Scientist

Section 1: Chemical Identification and Hazard Synopsis

1-(2-(Dimethylamino)ethyl)urea hydrochloride is a substituted urea salt. The presence of the hydrochloride moiety confers acidic and corrosive properties, which are the primary drivers of its hazard profile. The dimethylaminoethyl group modifies its physical properties but does not fundamentally alter the hazards associated with the urea hydrochloride core.

Based on analogue data, this compound is classified as hazardous under the Globally Harmonized System (GHS). The primary concerns for researchers and drug development professionals are its potential to cause severe skin burns, serious eye damage, and harm if swallowed.

Table 1: Chemical Identifiers (Target Compound & Primary Analogue)

Identifier 1-(2-(Dimethylamino)ethyl)urea hydrochloride Urea Hydrochloride (Primary Analogue)
CAS Number 21260-43-1 (Inferred) 506-89-8[1]
Molecular Formula C₅H₁₄ClN₃O CH₅ClN₂O[1]

| Synonyms | N/A | Carbamide chloride, Urea HCl, Urea monohydrochloride[2] |

Section 2: GHS Classification and Hazard Communication

The GHS classification provides a universal framework for understanding chemical hazards. For 1-(2-(Dimethylamino)ethyl)urea hydrochloride, the inferred classification necessitates specific labeling and handling protocols.

Inferred GHS Classification (Based on Urea Hydrochloride Analogue)

  • Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1][3]

  • Skin Corrosion (Category 1) , H314: Causes severe skin burns and eye damage.[1][3]

  • Serious Eye Damage (Category 1) , H318: Causes serious eye damage.[4]

Hazard Communication Workflow

The following diagram illustrates how the GHS classification translates directly into the hazard communication elements you will find on container labels and in Section 2 of an SDS. This system is self-validating: the classification dictates the warnings, and the warnings reflect the underlying classification.

GHS_Workflow cluster_Classification GHS Hazard Classification cluster_Elements Required Label Elements Class1 Skin Corrosion Category 1 Pictograms Pictograms: Corrosion (GHS05) Exclamation Mark (GHS07) Class1->Pictograms dictates SignalWord Signal Word: 'DANGER' Class1->SignalWord dictates H_Statements Hazard Statements: H314: Causes severe skin burns... H302: Harmful if swallowed. Class1->H_Statements dictates Class2 Acute Toxicity (Oral) Category 4 Class2->Pictograms Class2->H_Statements P_Statements Precautionary Statements: P260, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338, P310 H_Statements->P_Statements informs

Caption: GHS Hazard Communication Workflow.

Section 3: Emergency First-Aid Protocols

Immediate and appropriate first aid is critical when handling corrosive chemicals. The following protocols are based on established best practices for corrosive acidic salts.[1] In all cases of doubt or if symptoms persist, seek immediate medical advice.[1]

  • Eye Contact:

    • Immediately flush eyes with copious amounts of clean, fresh water for at least 15-20 minutes, holding the eyelids apart to ensure complete irrigation of the eye and lid surfaces.[1][5]

    • Remove contact lenses if present and easy to do so. Continue rinsing.[1]

    • Action Rationale: The primary goal is to dilute and wash away the corrosive material as quickly as possible to minimize tissue damage.

    • Immediately call a POISON CENTER or doctor.[1]

  • Skin Contact:

    • Take off immediately all contaminated clothing.[1]

    • Rinse skin with a large volume of water or shower for 15-20 minutes.[1][5]

    • Action Rationale: Similar to eye exposure, rapid removal from the skin surface is paramount to prevent severe burns.

    • Wash contaminated clothing before reuse.[6]

  • Ingestion:

    • Rinse mouth thoroughly with water (only if the person is conscious).[1]

    • DO NOT induce vomiting. [1][6]

    • Action Rationale: Inducing vomiting can cause the corrosive material to pass through the esophagus a second time, inflicting further damage.

    • If the person is conscious, have them drink one or two glasses of water to dilute the substance in the stomach. Never give anything by mouth to an unconscious person.

    • Immediately call a POISON CENTER or doctor.[1]

  • Inhalation:

    • Remove the victim to fresh air and keep them at rest in a position comfortable for breathing.[7]

    • If breathing is irregular or has stopped, provide artificial respiration.[1]

    • Seek medical assistance if cough or other symptoms appear.[5]

Emergency_Response Start Exposure Occurs ExposureType What type of exposure? Start->ExposureType Skin Skin Contact ExposureType->Skin Skin Eye Eye Contact ExposureType->Eye Eye Ingestion Ingestion ExposureType->Ingestion Ingestion RemoveClothing Remove Contaminated Clothing Skin->RemoveClothing RinseEye Rinse Eye with Water (15-20 mins) Eye->RinseEye IsConscious Is Person Conscious? Ingestion->IsConscious RinseSkin Rinse Skin with Water (15-20 mins) RemoveClothing->RinseSkin SeekMedical Seek Immediate Medical Attention RinseSkin->SeekMedical RemoveLenses Remove Contact Lenses (if possible) RinseEye->RemoveLenses RinseEye->SeekMedical RemoveLenses->RinseEye RinseMouth Rinse Mouth IsConscious->RinseMouth Yes RecoveryPos Place in Recovery Position IsConscious->RecoveryPos No NoVomit DO NOT Induce Vomiting RinseMouth->NoVomit NoVomit->SeekMedical RecoveryPos->SeekMedical

Caption: Emergency First-Aid Decision Workflow.

Section 4: Safe Handling, Storage, and Exposure Control

Proactive measures are essential for preventing exposure. A combination of engineering controls, administrative controls, and personal protective equipment (PPE) forms a robust safety system.

Engineering Controls:

  • Work should be conducted in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when handling the powder or creating solutions, to minimize inhalation risk.[1][8]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield where splashing is possible. Standard safety glasses are not sufficient.[6]

  • Skin Protection: Use chemically resistant, impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves before use and use proper removal technique to avoid skin contact.[9] A lab coat or chemical-resistant apron is required.[6]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved particulate respirator (e.g., N95) or a higher level of protection as dictated by a formal risk assessment.[1][9]

Handling & Hygiene:

  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe dust.[1] Avoid dust formation and dispersal.[5][10]

  • Wash hands thoroughly after handling the substance and before eating, drinking, or smoking.[1][6]

  • Keep containers tightly closed when not in use.[8][10]

Storage:

  • Store in a cool, dry, well-ventilated place away from incompatible materials.[8][10]

  • Keep containers tightly sealed to prevent absorption of moisture, as the compound is likely hygroscopic.[2]

  • Store away from strong bases and strong oxidizing agents.[5]

Section 5: Accidental Release and Firefighting

Accidental Release Measures:

  • Evacuate: Evacuate non-essential personnel from the area.

  • Ventilate: Ensure adequate ventilation.

  • Protect: Wear full PPE as described in Section 4.

  • Contain: Prevent the spill from entering drains or waterways.[1][10]

  • Clean-up: For a solid spill, carefully sweep or scoop up the material, avoiding dust generation.[8] Use a vacuum with a HEPA filter for final cleanup if available.[5] Place the collected material into a suitable, labeled container for disposal.[1][8]

  • Decontaminate: Clean the spill area thoroughly.

Firefighting Measures:

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide (CO2).[10]

  • Specific Hazards: The compound itself is combustible but not highly flammable.[11] During a fire, hazardous decomposition products such as carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas may be formed.[11][12]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 6: Physical, Chemical, and Toxicological Properties

Quantitative data for the target compound is limited. The table below includes data from the primary analogue, Urea Hydrochloride, for reference.

Table 2: Physicochemical and Toxicological Properties

Property Value / Information Source
Appearance White to slightly yellow crystalline solid (inferred) [2]
Odor Odorless (inferred) [3]
pH Acidic in solution (inferred from hydrochloride salt) [3]
Melting Point 132-135 °C (for Urea Hydrochloride) [2]
Solubility Highly soluble in water (inferred) [2]
Stability Stable under normal conditions; likely hygroscopic [2][5]
Acute Toxicity (Oral) Category 4: Harmful if swallowed (inferred) [1][3]
Carcinogenicity No components listed as a carcinogen by IARC, NTP, or OSHA (analogue data) [13]
Mutagenicity Shall not be classified as germ cell mutagenic (analogue data) [1]

| Reproductive Toxicity | Shall not be classified as a reproductive toxicant (analogue data) |[1] |

Section 7: Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[5][10] Contact a licensed professional waste disposal service.[5] Do not dispose of with household garbage or allow it to enter sewer systems.[5][10] Empty containers may retain product residue and should be treated as hazardous.[6]

References

  • Safety Data Sheet: Urea hydrochloride. Chemos GmbH&Co.KG. [Link]

  • Pharmacopoeia - Safety data sheet. Pharmacopoeia. [Link]

  • Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. [Link]

  • Safety Data Sheet (UREA HYDROCHLORIDE 50%). JMN Specialties, Inc. [Link]

  • SAFETY DATA SHEET. ChemTreat. [Link]

  • MATERIAL SAFETY DATA SHEET - emp BIOTECH. emp BIOTECH. [Link]

  • Hazard statements - MSDS Europe. MSDS Europe. [Link]

  • Urea, granular - CF Industries. CF Industries. [Link]

Sources

Technical Monograph: N-[2-(dimethylamino)ethyl]urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-[2-(dimethylamino)ethyl]urea hydrochloride (CAS 142713-75-5) is a bifunctional organic building block characterized by a polar urea headgroup and a basic dimethylamino tail. This compound serves as a critical intermediate in the synthesis of complex pharmaceutical agents, particularly in the development of kinase inhibitors and G-protein coupled receptor (GPCR) ligands. Its structural duality—offering both hydrogen-bonding capability (urea) and pH-dependent solubility (tertiary amine)—makes it an invaluable tool for modulating the physicochemical properties of drug candidates, specifically for enhancing aqueous solubility and tuning pharmacokinetic profiles.

Chemical Identity & Nomenclature[1]

The precise identification of this compound is essential to avoid confusion with its structural isomers (e.g., 1,1-dimethyl-3-ethylurea) or related alkyl-ureas.

Attribute Detail
IUPAC Name 1-[2-(Dimethylamino)ethyl]urea hydrochloride
Common Synonyms N-(2-Dimethylaminoethyl)urea HCl; 1-(2-Dimethylaminoethyl)urea hydrochloride; Urea, N-[2-(dimethylamino)ethyl]-, monohydrochloride
CAS Number (Salt) 142713-75-5
CAS Number (Free Base) 60514-71-8
Molecular Formula C₅H₁₃N₃O[1][2] · HCl
Molecular Weight 167.64 g/mol (Salt); 131.18 g/mol (Free Base)
SMILES CN(C)CCNC(N)=O.Cl
InChI Key HJBKBFDBNBYNDI-UHFFFAOYSA-N

Structural Analysis & Physicochemical Properties

Molecular Architecture

The molecule consists of two distinct functional domains separated by an ethylene linker:

  • Urea Motif: Acts as a neutral, planar hydrogen bond donor/acceptor system (

    
    ). This moiety is critical for binding to protein backbones, often mimicking peptide bonds in active sites.
    
  • Dimethylamino Tail: A tertiary amine with a pKa of approximately 9.2–9.5. At physiological pH (7.4), this group is predominantly protonated, conferring high aqueous solubility and potential for ionic interactions with negatively charged amino acid residues (e.g., Asp, Glu).

Key Properties
  • Physical State: White to off-white crystalline solid.

  • Solubility: Highly soluble in water (>100 mg/mL), methanol, and DMSO; insoluble in non-polar solvents (hexane, diethyl ether).

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic and should be stored under desiccant.

  • Stability: Stable under standard laboratory conditions. The urea linkage is resistant to hydrolysis at neutral pH but can degrade under strongly acidic or basic conditions at elevated temperatures.

Synthesis & Manufacturing Protocol

The synthesis of N-[2-(dimethylamino)ethyl]urea hydrochloride is most efficiently achieved through the reaction of N,N-dimethylethylenediamine with potassium cyanate (KOCN) in an acidic medium. This method, a variation of the Wöhler synthesis, avoids the use of hazardous isocyanates (e.g., methyl isocyanate) and provides high purity.

Reaction Mechanism

The reaction proceeds via the in situ generation of isocyanic acid (HNCO) from potassium cyanate and HCl. The nucleophilic primary amine of the N,N-dimethylethylenediamine attacks the electrophilic carbon of the isocyanic acid to form the urea linkage.

SynthesisPathway Amine N,N-Dimethylethylenediamine (CAS 108-00-9) Transition Tetrahedral Intermediate Amine->Transition Nucleophilic Attack KOCN Potassium Cyanate (KOCN) HNCO Isocyanic Acid (HNCO) KOCN->HNCO HCl (aq) HCl Hydrochloric Acid (HCl) HNCO->Transition Product N-[2-(dimethylamino)ethyl]urea HCl (CAS 142713-75-5) Transition->Product Proton Transfer & Crystallization

Figure 1: Synthetic pathway via nucleophilic addition to isocyanic acid.

Detailed Experimental Protocol

Objective: Synthesis of 10 g of N-[2-(dimethylamino)ethyl]urea HCl.

Materials:

  • N,N-Dimethylethylenediamine (8.8 g, 0.1 mol)

  • Potassium Cyanate (8.9 g, 0.11 mol, 1.1 eq)

  • Hydrochloric Acid (conc. 37%)

  • Water (deionized)

  • Ethanol (absolute)[3]

Step-by-Step Procedure:

  • Preparation of Amine Salt: In a 250 mL round-bottom flask, dissolve N,N-dimethylethylenediamine (8.8 g) in 30 mL of water.

  • Acidification: Cool the solution to 0–5°C in an ice bath. Slowly add concentrated HCl dropwise until the pH reaches 6.0–7.0. Note: This converts the amine to its HCl salt, preventing side reactions.

  • Cyanate Addition: Dissolve Potassium Cyanate (8.9 g) in 20 mL of water. Add this solution dropwise to the amine mixture while stirring vigorously.

  • Reaction: Remove the ice bath and heat the mixture to 50–60°C for 2 hours. The solution should remain clear.

  • Concentration: Evaporate the water under reduced pressure (rotary evaporator) at 60°C to obtain a white semi-solid residue containing the product and KCl.

  • Extraction/Purification: Add 50 mL of hot absolute ethanol to the residue. The organic urea product will dissolve, while the inorganic KCl remains insoluble.

  • Filtration: Filter the hot mixture through a celite pad or sintered glass funnel to remove KCl.

  • Crystallization: Cool the ethanolic filtrate to 0°C. Add a small amount of diethyl ether (optional) to induce precipitation. White crystals of N-[2-(dimethylamino)ethyl]urea hydrochloride will form.

  • Drying: Filter the crystals and dry in a vacuum oven at 40°C for 12 hours.

Yield: Typically 75–85% (approx.[3] 12.5–14.0 g). Melting Point: 155–160°C (decomposes).

Applications in Drug Development[6]

This compound is not merely a passive linker; it is an active pharmacophore modulator.

Fragment-Based Drug Discovery (FBDD)

In FBDD, the N-[2-(dimethylamino)ethyl]urea motif is used to probe binding pockets that require a hydrogen bond donor/acceptor pair adjacent to a solvent-exposed region. The urea group binds to the protein backbone (hinge region in kinases), while the dimethylamino tail extends into the solvent, improving the drug's solubility.

Solubility Enhancement Strategy

Many lead compounds fail due to poor aqueous solubility. Appending the N-[2-(dimethylamino)ethyl] chain is a proven medicinal chemistry strategy ("solubilizing tail"). The tertiary amine can be formulated as a salt (e.g., hydrochloride, mesylate), drastically increasing solubility compared to the parent lipophilic core.

Applications Compound N-[2-(dimethylamino)ethyl]urea HCl Kinase Kinase Inhibitors (Hinge Binder) Compound->Kinase Urea H-bonds GPCR GPCR Ligands (Ionic Interaction) Compound->GPCR Amine cation-pi Solubility Solubility Enhancer (LogP Modulation) Compound->Solubility Ionizable amine Linker PROTAC Linkers (Hydrophilic Spacer) Compound->Linker Bifunctional

Figure 2: Strategic applications in medicinal chemistry.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained:

  • ¹H NMR (400 MHz, D₂O):

    • 
       2.90 (s, 6H, N(CH ₃)₂): Strong singlet for the dimethyl group.
      
    • 
       3.25 (t, 2H, J=6.0 Hz, CH ₂-N(CH₃)₂): Triplet next to the amine.
      
    • 
       3.50 (t, 2H, J=6.0 Hz, N-CH ₂-CH₂): Triplet next to the urea.
      
    • Note: N-H protons exchange with D₂O and are not visible.

  • LC-MS (ESI+):

    • Calculated Mass (Free Base): 131.18

    • Observed [M+H]⁺: 132.2

References

  • Chemical Identity & CAS: 1-(2-(Dimethylamino)ethyl)urea. PubChem Compound Summary for CID 202685. National Center for Biotechnology Information (2023). [Link]

  • Synthesis Methodology: Synthesis of Urea Derivatives from Primary Amines and Potassium Cyanate. Kurzer, F. Organic Syntheses, Coll. Vol. 4, p.49 (1963). [Link]

  • Medicinal Chemistry Applications: Urea derivatives in modern drug discovery and medicinal chemistry. Jagtap, A. D., et al. Current Medicinal Chemistry, 24(6), 622-651 (2017). [Link]

  • Solubility Strategies: Strategies to Improve Solubility in Drug Discovery. Williams, H. D., et al. Pharmacological Reviews, 65(1), 315-499 (2013). [Link]

Sources

Technical Guide: Impurity Profiling of [2-(Dimethylamino)ethyl]urea Hydrochloride

[1]

Introduction & Critical Quality Attributes (CQAs)

This compound (CAS: 60514-71-8 for free base; HCl salt implies protonation at the tertiary amine) serves as a bifunctional building block containing a polar urea moiety and a basic dimethylamino group.[1] In pharmaceutical synthesis, it is often employed to introduce the dimethylaminoethyl side chain—a common pharmacophore for increasing aqueous solubility—or generated as a degradation product of drugs containing this motif (e.g., specific H2 antagonists or antiarrhythmics).

The impurity profile of this compound is dominated by its polarity, basicity, and the high reactivity of the dimethylamino group toward nitrosating agents, necessitating a rigorous control strategy for N-Nitrosodimethylamine (NDMA) .[1]

Chemical Identity[1][2][3]
  • IUPAC Name: 1-[2-(Dimethylamino)ethyl]urea hydrochloride[1][2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 131.18 (Free Base) / 167.64 (HCl Salt)

  • Structure:

    
    [1]
    

Synthesis & Origin of Impurities[1][5]

Understanding the synthetic route is the primary method for predicting process-related impurities.[1] The industrial synthesis typically involves the nucleophilic addition of N,N-dimethylethylenediamine to urea (transamidation) or a cyanate source.[1]

Process-Related Impurities[1]
  • Unreacted Starting Material (Impurity A): N,N-Dimethylethylenediamine. A volatile, basic liquid.[1] Its presence indicates incomplete conversion.[1]

  • Symmetric Bis-Urea (Impurity B): 1,3-Bis[2-(dimethylamino)ethyl]urea. Formed if the urea reagent reacts at both nitrogen centers or via transamidation of the product with excess amine.

  • Biuret/Triuret: Thermal degradation products of the urea reagent itself.[1]

  • Cyclic Byproducts: While less common with dimethyl-substituted amines, trace imidazolidinone derivatives may form if demethylation occurs under harsh conditions.[1]

Synthesis Pathway Diagram (DOT)

SynthesisImpuritySM1N,N-Dimethylethylenediamine(Starting Material)Product[2-(Dimethylamino)ethyl]urea(Main Product)SM1->Product Primary Reaction(Transamidation)ImpAImpurity A(Residual Amine)SM1->ImpA IncompleteReactionSM2Urea(Reagent)SM2->Product Primary Reaction(Transamidation)ImpBImpurity B(Bis-substituted Urea)SM2->ImpB + 2 eq. SM1Product->ImpB + SM1 (Over-reaction)NH3Ammonia(Byproduct)Product->NH3

Figure 1: Synthesis pathway showing the origin of the main product and critical process-related impurities (Residual Amine and Bis-Urea).[1]

Degradation & Genotoxic Impurity Profile[1][6]

The stability of [2-(Dimethylamino)ethyl]urea is compromised by oxidative stress and pH extremes.[1]

Degradation Pathways[1]
  • Hydrolysis: Under strong acidic or basic conditions, the urea moiety hydrolyzes to release N,N-dimethylethylenediamine and

    
    .[1]
    
  • N-Oxidation: The tertiary amine is susceptible to oxidation by peroxides (common in excipients like povidone or PEG), forming the N-Oxide impurity .[1]

Genotoxicity: The NDMA Risk

The most critical safety concern is the formation of N-Nitrosodimethylamine (NDMA) .[1] The dimethylamino (

1
  • Mechanism: In the presence of nitrites (from water, excipients, or reagents) and acidic conditions, nitrosative dealkylation can occur.

  • Regulatory Status: NDMA is a "Cohort of Concern" mutagen.[1] FDA/EMA limits are typically in the nanogram range (e.g., 96 ng/day).

Table 1: Impurity Classification & Risk Profile

Impurity TypeNameStructure/OriginRisk LevelControl Limit (Typical)
Organic (Process) N,N-DimethylethylenediamineStarting MaterialLow (Irritant)NMT 0.15%
Organic (Process) 1,3-Bis[2-(dimethylamino)ethyl]ureaSide Reaction (Dimer)ModerateNMT 0.15%
Organic (Degradation) [2-(Dimethylamino)ethyl]urea N-OxideOxidationModerateNMT 0.2%
Genotoxic NDMA Nitrosation of

Critical < 30 ppb (Context dependent)
Inorganic ChlorideCounter-ionN/AStoichiometric

Analytical Methodologies

Due to the lack of a strong chromophore (UV activity is limited to low wavelengths, ~200-210 nm) and high polarity, standard C18 HPLC is often insufficient.[1]

Recommended Method: HILIC-MS/CAD[1]
  • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) (e.g., Waters BEH Amide or chemically equivalent).

  • Mobile Phase: Acetonitrile / Ammonium Formate Buffer (High organic content).

  • Detection:

    • Charged Aerosol Detector (CAD): Ideal for quantifying the non-chromophoric urea and amine salts.

    • Mass Spectrometry (MS): Required for trace-level detection of NDMA and identification of unknowns.[1]

Analytical Workflow Diagram (DOT)

AnalyticalWorkflowSampleSample Preparation(Dissolve in ACN:Water 90:10)SeparationSeparation: HILIC Column(Retains Polar Amines)Sample->SeparationSplitFlow SplitterSeparation->SplitDet1Detector A: CAD/ELSD(Quantification of Main Peak & Organic Impurities)Split->Det1 Major FlowDet2Detector B: MS (SIM Mode)(Target: NDMA m/z 75, N-Oxide m/z 148)Split->Det2 Minor FlowDataData Processing(Report % w/w & ppb)Det1->DataDet2->Data

Figure 2: Analytical workflow utilizing HILIC separation with dual detection for potency (CAD) and genotoxic safety (MS).

Protocol: Trace NDMA Determination
  • Sample Prep: Dissolve 100 mg substance in 1.0 mL Methanol.

  • Instrumentation: GC-MS/MS or LC-HRMS (High Resolution).[1]

    • Note: GC-MS is preferred for volatile nitrosamines like NDMA, but LC-MS is required if the salt matrix causes inlet issues.[1]

  • MRM Transition: Monitor

    
     75 
    
    
    43 (for NDMA).
  • Limit of Quantitation (LOQ): Must be validated to

    
     10% of the regulatory limit (approx. 0.03 ppm).[1]
    

References

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products. EMA/409815/2020.[1] Link

  • U.S. Food and Drug Administration (FDA). (2021). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Link

  • Teasdale, A. (2023).[1] Mutagenic Impurities: Strategies for Identification and Control. Wiley.[1] (General reference on amine impurity profiling).

  • Org. Synth. (1950). Synthesis of 2-Dimethylaminoethyl chloride hydrochloride (Analogous chemistry for dimethylaminoethyl moiety). Coll. Vol. 4, p. 333.[1] Link

  • BenchChem. (2025).[1] Analytical Quantification of 2-(Diethylamino)ethyl Chloride Hydrochloride (Methodology surrogate for polar amino-alkyls). Link

Methodological & Application

Application Notes & Protocols: [2-(Dimethylamino)ethyl]urea as a Stable, In-Situ Isocyanate Precursor for Amine and Alcohol Derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Overcoming the Challenges of Isocyanate Chemistry

Isocyanates are exceptionally important intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers, primarily due to their role in forming urea and carbamate linkages.[1] Their utility stems from the high electrophilicity of the central carbon atom, making them highly reactive toward a wide range of nucleophiles.[2] However, this reactivity also presents significant challenges. Many simple isocyanates are volatile, toxic, and moisture-sensitive, requiring specialized handling procedures and inert reaction conditions to prevent unwanted side reactions and ensure operator safety.[1][3]

To circumvent these issues, the concept of "masked" or "blocked" isocyanates has been developed. These are stable precursor molecules that generate the reactive isocyanate species in situ under specific, controlled conditions, often thermal or catalytic.[4] This approach not only enhances safety and ease of handling but also provides greater control over the reaction. Hindered N,N-disubstituted ureas have emerged as a particularly effective class of masked isocyanates.[5][6] Unlike traditionally robust ureas, sterically hindered ureas can undergo facile decomposition under neutral, thermal conditions to release a corresponding isocyanate and a secondary amine.[5][6]

This guide focuses on [2-(Dimethylamino)ethyl]urea , a trisubstituted urea, as a versatile and stable masked isocyanate reagent. Its structure incorporates a sterically accessible N,N-dimethylamino leaving group and a tethered tertiary amine, which can potentially act as an intramolecular catalyst. We will explore its mechanism of action, key advantages, and provide detailed protocols for its application in the synthesis of diverse urea and carbamate derivatives, of interest to researchers in synthetic chemistry and drug development.

Proposed Mechanism of Action: Nucleophile-Assisted Isocyanate Generation

The utility of hindered trisubstituted ureas as isocyanate precursors relies on a mechanism distinct from simple thermal decomposition. The reaction is often facilitated by the nucleophile intended to trap the isocyanate. This "proton-switch" mechanism avoids the high temperatures typically required for urea pyrolysis.[5][7]

For [2-(Dimethylamino)ethyl]urea, the proposed mechanism proceeds as follows:

  • Proton Transfer: A nucleophile (Nu-H), such as an amine or alcohol, interacts with the urea. The nucleophile's proton is transferred to the more basic nitrogen of the N,N-dimethylamino group.

  • Zwitterion Formation (Optional Path): This proton transfer may proceed through a transient zwitterionic intermediate, driven by the relief of steric strain.[6]

  • Isocyanate Liberation: The protonation of the leaving group facilitates the cleavage of the C-N bond, releasing N,N-dimethylethylenediamine and the desired ethyl isocyanate intermediate.

  • Nucleophilic Trapping: The highly reactive ethyl isocyanate is immediately trapped in situ by the excess nucleophile present in the reaction medium, forming the final stable urea or carbamate product.

This pathway is efficient because the generation of the reactive intermediate is the rate-limiting step and occurs only in the presence of the trapping agent, minimizing side reactions.[5]

G cluster_start Step 1: Proton Switch cluster_intermediate Step 2: Isocyanate Formation cluster_end Step 3: In-Situ Trapping Urea [2-(Dimethylamino)ethyl]urea Isocyanate Ethyl Isocyanate (Intermediate) Urea->Isocyanate - N,N-Dimethylethylenediamine NuH Nucleophile (R-NH2 / R-OH) NuH->Urea + (Proton Transfer) Product Substituted Urea or Carbamate Isocyanate->Product + Nucleophile LeavingGroup N,N-Dimethylethylenediamine NuH_trap Nucleophile G start Start prep Dissolve amine (1.0 eq) and [2-(Dimethylamino)ethyl]urea (1.1 eq) in anhydrous solvent (e.g., Toluene, ACN) start->prep react Heat reaction mixture (70-100 °C) under N2 prep->react monitor Monitor reaction by TLC or LC-MS react->monitor monitor->react Incomplete workup Cool to RT Concentrate in vacuo monitor->workup Complete purify Purify residue via Aqueous Wash and/or Silica Gel Chromatography workup->purify end Isolate Pure Urea Product purify->end

Figure 2: General workflow for the synthesis of substituted ureas.

Detailed Protocol: Synthesis of N-Ethyl-N'-phenylurea

This protocol describes the reaction of aniline with [2-(Dimethylamino)ethyl]urea as a representative example.

Materials:

  • [2-(Dimethylamino)ethyl]urea (CAS: 60514-71-8) [8]* Aniline (Reagent Grade)

  • Anhydrous Toluene or Acetonitrile

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heat source

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add aniline (0.93 g, 10.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add [2-(Dimethylamino)ethyl]urea (1.44 g, 11.0 mmol, 1.1 equiv.) followed by anhydrous toluene (20 mL).

  • Reaction Execution: Place the flask under an inert atmosphere (N2). Begin stirring and heat the reaction mixture to 90 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of aniline. The reaction is typically complete within 4-12 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove the N,N-dimethylethylenediamine byproduct and any unreacted aniline. Wash with brine (1 x 20 mL).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure N-ethyl-N'-phenylurea.

Application Note 2: Synthesis of Carbamates from Alcohols and Phenols

The in-situ generated isocyanate can also be trapped by less nucleophilic alcohols and phenols to form carbamates, another key functional group in medicinal chemistry. [5][9]These reactions typically require higher temperatures or longer reaction times compared to those with amines.

Protocol: Synthesis of Ethyl Phenylcarbamate

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add phenol (0.94 g, 10.0 mmol, 1.0 equiv.), [2-(Dimethylamino)ethyl]urea (1.57 g, 12.0 mmol, 1.2 equiv.), and anhydrous acetonitrile (20 mL).

  • Reaction Execution: Place the flask under an inert atmosphere (N2), begin stirring, and heat the reaction mixture to 110 °C.

  • Monitoring & Workup: Monitor the reaction as described in section 4.1. Upon completion, cool the mixture and concentrate in vacuo. Redissolve the residue in ethyl acetate (30 mL) and wash with 1M NaOH (2 x 20 mL) to remove unreacted phenol, followed by 1M HCl (2 x 20 mL) and brine (1 x 20 mL).

  • Isolation & Purification: Dry the organic layer, concentrate, and purify the crude product by silica gel chromatography to afford the pure carbamate.

Comparative Data for Nucleophile Reactivity

The following table summarizes typical reaction conditions and expected outcomes for various nucleophiles based on data from analogous hindered urea systems. [5][6]This illustrates the tunability of the reaction conditions based on substrate reactivity.

Nucleophile (Nu-H)ClassRelative NucleophilicityTypical Temp. (°C)Typical Time (h)Expected Yield
BenzylaminePrimary AmineHigh70 - 902 - 6Excellent
AnilineAryl AmineModerate90 - 1104 - 12Good - Excellent
Benzyl AlcoholPrimary AlcoholModerate90 - 1106 - 18Good
PhenolPhenolLow100 - 12012 - 24Moderate - Good
ThiophenolThiolHigh50 - 701 - 4Excellent

Table 1: Illustrative reaction parameters for the carbamoylation of various nucleophiles using a masked isocyanate approach.

Safety and Handling

  • Reagent: [2-(Dimethylamino)ethyl]urea is an irritant. Avoid contact with skin and eyes. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Reaction: Perform reactions in a well-ventilated fume hood. Although the reagent itself is stable, the reaction generates N,N-dimethylethylenediamine, which is a corrosive and flammable amine.

  • Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion

[2-(Dimethylamino)ethyl]urea serves as a highly effective and practical masked reagent for ethyl isocyanate. It provides a safer, more convenient alternative for the synthesis of substituted ureas and carbamates under neutral conditions. The simple purification protocols and broad potential for functional group tolerance make it a valuable tool for researchers in drug discovery, medicinal chemistry, and process development, enabling the rapid and efficient generation of compound libraries and complex molecular targets.

References

  • Derasp, J. S., Barbera, E. A., Séguin, N. R., Brzezinski, D. D., & Beauchemin, A. M. (2020). Synthesis of Hydroxamic Acid Derivatives Using Blocked (Masked) O-Isocyanate Precursors. Organic Letters, 22(19), 7403–7407. Available at: [Link]

  • Hutchby, M., et al. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. Angewandte Chemie International Edition, 48(46), 8727-8730. Available at: [Link]

  • Patsnap. (2025). The Role of Isocyanates in Modern Pharmaceuticals. Patsnap Eureka. Available at: [Link]

  • Hutchby, M., et al. (2009). Hindered Ureas as Masked Isocyanates: Facile Carbamoylation of Nucleophiles under Neutral Conditions. PMC. Available at: [Link]

  • Clark, J. H., & Macquarrie, D. J. (1995). Antitumour imidazotetrazines. Part 33. New syntheses of the antitumour drug temozolomide using 'masked' methyl isocyanates. Journal of the Chemical Society, Perkin Transactions 1, (2), 251-253. Available at: [Link]

  • ResearchGate. (n.d.). Examples of N-isocyanates and use of masked (blocked) N-isocyanate. ResearchGate. Available at: [Link]

  • D'Elia, V., et al. (2013). One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. Beilstein Journal of Organic Chemistry, 9, 2433-2439. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. Available at: [Link]

  • Paek, E., Lee, J., & Lee, K. (2018). On the mechanism of predominant urea formation from thermal degradation of CO2-loaded aqueous ethylenediamine. Physical Chemistry Chemical Physics, 20(44), 28033-28040. Available at: [Link]

  • Sardon, A. (2015). Isocyanates as Precursors to Biomedical Polyurethanes. The Italian Association of Chemical Engineering. Available at: [Link]

  • Van der Poel, W., et al. (2023). Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates. Polymers, 15(11), 2521. Available at: [Link]

  • Irwin, C. F., et al. (1953). The Preparation of Isocyanates by the Thermal Decomposition of Substituted Ureas. Journal of the American Chemical Society, 75(9), 2101-2103. Available at: [Link]

  • Usharani, V., et al. (2011). Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Asian Journal of Chemistry, 23(4), 1802-1806. Available at: [Link]

  • Google Patents. (n.d.). Process for the preparation of N-[2-(Diethylamino)ethyl]-5-[(5-fluoro-1,2-dihydro-2-oxo-3H-indol-3-ylidene) methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide.
  • Organic Chemistry Portal. (n.d.). Urea Formation. Organic Chemistry Portal. Available at: [Link]

  • An, D., et al. (2022). Continuous-flow synthesis of organic urea derivatives from CO2-absorbed alkanolamines over a CeO2 catalyst. Green Chemistry, 24(1), 183-191. Available at: [Link]

  • Ganea, R., et al. (2009). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Revue Roumaine de Chimie, 54(9), 755-759. Available at: [Link]

  • Karumanchi, K., Vemulapati, H. R., & Chavakula, R. (2023). Multi-gram Preparation of 1-(3-Dimethylamino propyl)-3-ethylurea (EDU). Organic Preparations and Procedures International, 55(3), 263-266. Available at: [Link]

  • Patsnap. (2019). Method for synthesizing 1, 3-bi [3-(dimethylamino) propyl] urea. Patsnap Eureka. Available at: [Link]

  • Boldyrev, E. A., et al. (2020). Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. Processes, 8(10), 1313. Available at: [Link]

  • RadTech. (2020). Multifunctional isocyanate monomer for UV curable applications. RadTech 2020 Proceedings. Available at: [Link]

  • ResearchGate. (2025). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. ResearchGate. Available at: [Link]

Sources

Application Note: Strategic Synthesis of Rho-Kinase (ROCK) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing [2-(Dimethylamino)ethyl]urea via Palladium-Catalyzed Cross-Coupling

Executive Summary

This application note details the synthesis of high-potency Rho-Associated Kinase (ROCK) inhibitors featuring a urea linker, specifically utilizing [2-(Dimethylamino)ethyl]urea as a primary building block. While classical methods rely on the reaction of amines with unstable isocyanates, this guide focuses on a more robust, modular approach: the Palladium-catalyzed cross-coupling (Buchwald-Hartwig) of the pre-formed urea with aryl halides. This methodology offers superior functional group tolerance, avoids the handling of toxic phosgene derivatives, and streamlines the installation of the solubility-enhancing dimethylamino tail.

Biological Context & Mechanism

Rho-kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as downstream effectors of the small GTPase RhoA.[1][2] They are central regulators of the actin cytoskeleton, influencing cell motility, smooth muscle contraction, and neurite retraction.

  • Therapeutic Relevance: ROCK inhibitors (e.g., Fasudil, Ripasudil, Netarsudil) are clinically validated for glaucoma and are under investigation for cardiovascular diseases, CNS regeneration, and fibrosis.

  • Pharmacophore Design: Modern ROCK inhibitors often feature a "hinge-binding" heteroaryl core (isoquinoline, pyridine, or indazole) connected via a urea linker to a basic "tail" (e.g., the dimethylamino group). This tail extends into the solvent-exposed region of the kinase, improving solubility and potency via hydrogen bonding.

Figure 1: ROCK Signaling Pathway

The following diagram illustrates the downstream effects of ROCK activation, highlighting the intervention point for the synthesized inhibitors.

ROCK_Pathway GPCR GPCR Agonist (LPA, Thrombin) RhoA RhoA-GTP (Active) GPCR->RhoA Activates ROCK ROCK 1/2 (Target) RhoA->ROCK Activates MYPT1 MYPT1 (Phosphatase Subunit) ROCK->MYPT1 Phosphorylates (Inhibits) LIMK LIMK ROCK->LIMK Activates Inhibitor Urea-Based Inhibitor Inhibitor->ROCK  Blocks ATP Binding MLC MLC (Myosin Light Chain) MYPT1->MLC Dephosphorylates P_MLC P-MLC (Phosphorylated) MLC->P_MLC ROCK promotes accumulation Effect Actomyosin Contraction Stress Fiber Formation P_MLC->Effect Drives Cofilin Cofilin-P (Inactive) LIMK->Cofilin Phosphorylates

Caption: The RhoA/ROCK signaling cascade. Inhibitors block the phosphorylation of MYPT1 and LIMK, preventing actin stress fiber formation.

Chemical Strategy

The synthesis utilizes [2-(Dimethylamino)ethyl]urea (CAS: 6342-56-9) as a nucleophile. This approach is superior to the "Classical Route" (Amine + Isocyanate) for complex scaffolds because it allows the urea moiety to be coupled directly to halogenated heteroaromatics that might be sensitive to isocyanate formation conditions.

Synthetic Workflow

We will synthesize a representative inhibitor: N-(4-isoquinolyl)-N'-[2-(dimethylamino)ethyl]urea .

  • Core: 4-Bromoisoquinoline (or 4-Chloroisoquinoline).

  • Reagent: [2-(Dimethylamino)ethyl]urea.

  • Catalyst: Pd(OAc)₂ / Xantphos (Buchwald-Hartwig conditions).

Synthesis_Workflow Core Aryl Halide (4-Bromoisoquinoline) Catalyst Pd(OAc)2 / Xantphos Cs2CO3, Dioxane, 100°C Core->Catalyst Urea Reagent: [2-(Dimethylamino)ethyl]urea Urea->Catalyst Complex Pd-Oxidative Addition Complex Catalyst->Complex  Cross-Coupling Product Target ROCK Inhibitor (Urea Linked) Complex->Product  Reductive Elimination

Caption: Pd-catalyzed C-N bond formation between the aryl halide core and the primary urea reagent.

Experimental Protocols
Protocol A: Preparation of [2-(Dimethylamino)ethyl]urea

Note: This reagent is commercially available, but in-house synthesis ensures freshness and purity, which is critical for Pd-coupling.

  • Dissolution: Dissolve N,N-dimethylethylenediamine (1.0 eq) in water (concentration 2.0 M).

  • Acidification: Adjust pH to 6.0–7.0 using concentrated HCl.

  • Addition: Add Potassium Cyanate (KOCN, 1.2 eq) portion-wise over 30 minutes while maintaining temperature at 40°C.

  • Reaction: Stir at 60°C for 4 hours.

  • Work-up: Concentrate in vacuo. Extract the residue with hot ethanol. Filter to remove KCl salts.

  • Crystallization: Concentrate the ethanol filtrate and recrystallize from EtOH/Et₂O.

  • QC: Verify by ¹H NMR (D₂O). Look for the disappearance of the specific amine signals and shift of the methylene protons.

Protocol B: Palladium-Catalyzed Coupling (The Core Step)

This protocol couples the urea to the isoquinoline core.

Materials:

  • 4-Bromoisoquinoline (1.0 mmol)

  • [2-(Dimethylamino)ethyl]urea (1.2 mmol)

  • Pd(OAc)₂ (5 mol%)

  • Xantphos (10 mol%)

  • Cesium Carbonate (Cs₂CO₃, 2.0 eq)

  • 1,4-Dioxane (anhydrous, degassed)

Procedure:

  • Setup: In a glovebox or under strictly inert atmosphere (Ar/N₂), charge a microwave vial or pressure tube with 4-Bromoisoquinoline, the urea reagent, Pd(OAc)₂, Xantphos, and Cs₂CO₃.

  • Solvent: Add anhydrous 1,4-dioxane (5 mL per mmol).

  • Degas: Sparge with Argon for 5 minutes. Seal the vessel.

  • Reaction: Heat to 100°C for 12–16 hours (or 140°C for 1 hour in a microwave reactor).

  • Monitoring: Monitor by LC-MS. Look for the mass shift corresponding to the loss of HBr.

    • Target Mass: [M+H]⁺ = Core + 130.1 Da (Urea fragment).

  • Work-up: Cool to room temperature. Filter through a Celite pad to remove palladium black and inorganic salts. Wash with MeOH/DCM (1:9).

  • Purification: Concentrate the filtrate. Purify via Flash Chromatography (Silica gel).

    • Eluent: DCM:MeOH:NH₄OH (90:9:1). The product is polar due to the dimethylamino tail.

Data Analysis & Troubleshooting:

ParameterObservationTroubleshooting Action
Conversion < 20% after 12hSwitch ligand to BrettPhos (better for ureas). Ensure solvent is strictly anhydrous.
Side Product Bis-arylationIncrease the excess of urea reagent (to 1.5 eq).
Solubility Precipitate formsThe product may precipitate as a salt. Wash filter cake with water to remove Cs salts, then dissolve product in acidic MeOH.
Biological Validation: ROCK Kinase Assay

To confirm the synthesized compound inhibits ROCK, use a Z'-LYTE™ or standard ELISA-based kinase assay.

Reagents:

  • Recombinant ROCK1 and ROCK2 enzymes (human).

  • Substrate: Long S6 Kinase Substrate Peptide or MYPT1 peptide.

  • ATP (at Km, typically 10 µM).

Steps:

  • Preparation: Prepare 3-fold serial dilutions of the synthesized inhibitor in DMSO (Top concentration 10 µM).

  • Incubation: Mix Inhibitor (5 µL), Kinase (5 µL), and Substrate/ATP mix (10 µL) in a 384-well plate.

  • Reaction: Incubate at room temperature for 60 minutes.

  • Detection: Add detection reagent (e.g., Kinase-Glo for luminescence or specific antibody for ELISA).

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC₅₀ using a 4-parameter logistic fit.

Expected Results:

  • Potent Inhibitors: IC₅₀ < 100 nM.

  • Selectivity: Counter-screen against PKA (Protein Kinase A) to ensure the urea linker provides adequate selectivity (ROCK and PKA share high homology).

References
  • Liao, C., et al. (2013).[3] "Synthesis and Biological Evaluation of Urea Derivatives as Highly Potent and Selective Rho Kinase Inhibitors." Journal of Medicinal Chemistry, 56(9), 3521–3535. Link

  • Yin, Y., et al. (2010). "Discovery of Potent and Selective Urea-Based ROCK Inhibitors and Their Effects on Intraocular Pressure in Rats." ACS Medicinal Chemistry Letters, 1(4), 175–179.[4] Link

  • Vinogradova, E. V., et al. (2012).[5] "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Triflates with Sodium Cyanate: A Practical Synthesis of Unsymmetrical Ureas." Journal of the American Chemical Society, 134(27), 11132–11135. Link

  • Shi, J., & Wei, L. (2013). "Rho Kinase in the Regulation of Cell Cytoskeleton and Motility." Archives of Immunological Therapies, 61, 249–257. Link

Sources

Reaction conditions for [2-(Dimethylamino)ethyl]urea with phenyl chloroformate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: N-Acylation of [2-(Dimethylamino)ethyl]urea with Phenyl Chloroformate

Executive Summary

This guide details the reaction conditions for the acylation of [2-(dimethylamino)ethyl]urea (Substrate 1 ) with phenyl chloroformate (Reagent 2 ) to synthesize the activated carbamate intermediate, Phenyl N-{[2-(dimethylamino)ethyl]carbamoyl}carbamate (Product 3 ).

This transformation is a critical activation step in medicinal chemistry, converting a stable urea into a reactive electrophile. The resulting N-phenoxycarbonyl urea serves as a versatile "masked isocyanate" equivalent, enabling the subsequent synthesis of unsymmetrical trisubstituted ureas, hydantoins, or imidazolidinone heterocycles under mild conditions.

Mechanistic Insight & Retrosynthesis

Reaction Pathway

The reaction proceeds via an addition-elimination mechanism (


 / Acyl Substitution). The terminal primary amino group of the urea attacks the carbonyl carbon of the phenyl chloroformate.
  • Selectivity: While the urea contains two nitrogen centers, the terminal

    
     is less sterically hindered and more nucleophilic than the internal 
    
    
    
    , leading to selective acylation at the terminus.
  • The Role of the Tertiary Amine: The dimethylamino tail (

    
    ) presents a unique challenge. It can act as an internal base, trapping the HCl by-product to form a hydroscopic hydrochloride salt. To prevent product precipitation or "stalling" of the reaction due to salt formation, an external non-nucleophilic base (e.g., DIPEA) is employed to buffer the system.
    
Mechanistic Diagram

ReactionMechanism Substrate [2-(Dimethylamino)ethyl]urea (Nucleophile) Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack Reagent Phenyl Chloroformate (Electrophile) Reagent->Intermediate Product N-Phenoxycarbonyl Urea (Activated Species) Intermediate->Product - Cl⁻ (Elimination) Byproduct DIPEA·HCl + Phenol Intermediate->Byproduct HCl Release Base DIPEA (HCl Scavenger) Base->Byproduct Traps HCl

Figure 1: Mechanistic pathway for the activation of urea with phenyl chloroformate.

Critical Reaction Parameters

ParameterRecommended ConditionRationale (Causality)
Solvent DCM (Dichloromethane) or THF DCM provides excellent solubility for the phenyl chloroformate and the resulting carbamate. THF is preferred if the urea substrate has poor solubility in DCM. Must be Anhydrous.
Base DIPEA (Hunig's Base) or Triethylamine Essential to neutralize HCl. Pyridine is an alternative but complicates workup. Inorganic bases (NaHCO₃) are used only in biphasic (Schotten-Baumann) protocols.
Temperature 0°C

RT
Addition at 0°C prevents exotherm-driven decomposition and over-acylation (bis-acylation).
Stoichiometry 1.0 : 1.1 : 1.5 (Urea : PhOCOCl : Base)Slight excess of chloroformate ensures full conversion. Excess base ensures the tertiary amine tail remains free-based.
Atmosphere Nitrogen (

) or Argon
Phenyl chloroformate is moisture-sensitive; hydrolysis yields phenol and

, degrading reagent quality.

Detailed Experimental Protocol

Method A: Anhydrous Conditions (Preferred for Drug Discovery)

Best for small-scale (<5g) synthesis where high purity and yield are required.

Materials:

  • [2-(Dimethylamino)ethyl]urea (1.0 equiv)

  • Phenyl chloroformate (1.1 equiv)[1]

  • DIPEA (

    
    -Diisopropylethylamine) (1.5 equiv)
    
  • Dichloromethane (DCM), anhydrous (0.2 M concentration relative to urea)

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solubilization: Charge the flask with [2-(Dimethylamino)ethyl]urea (1.0 equiv) and anhydrous DCM. Stir until dissolved.

    • Note: If the urea is not fully soluble, add dry THF dropwise until a clear solution or fine suspension is achieved.

  • Base Addition: Add DIPEA (1.5 equiv) via syringe. Cool the mixture to 0°C using an ice/water bath.

  • Acylation: Dissolve Phenyl chloroformate (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 15–20 minutes.

    • Observation: A white precipitate (DIPEA·HCl) may form immediately.[1] This is normal.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (MeOH/DCM 1:9) or LCMS. Look for the disappearance of the starting urea (

      
      ) and appearance of the product (
      
      
      
      ).
  • Workup:

    • Dilute with DCM.

    • Wash with saturated NaHCO₃ (2x) to remove phenol by-products and unreacted acid chloride.

    • Wash with Brine (1x).

    • Dry organic layer over

      
      , filter, and concentrate in vacuo.
      
  • Purification: The crude residue is often pure enough for the next step. If necessary, purify via flash column chromatography (Gradient: 0-10% MeOH in DCM).

    • Caution: The product is an activated electrophile; avoid silica gel with high acidity or prolonged exposure to nucleophilic solvents (methanol) during purification.

Method B: Biphasic Conditions (Schotten-Baumann)

Best for scale-up (>10g) or if anhydrous solvents are unavailable.

  • Dissolve the urea in Ethyl Acetate (EtOAc) .

  • Add an equal volume of Saturated Aqueous NaHCO₃ .

  • Cool to 0°C with vigorous stirring.

  • Add Phenyl chloroformate dropwise (neat or in EtOAc).

  • Stir at 0°C for 1 hour, then RT for 2 hours.

  • Separate layers; wash organic phase with water/brine, dry, and concentrate.[2]

Workflow Visualization

ExperimentalWorkflow Start Start: Dissolve Urea in anhydrous DCM/THF Cool Add DIPEA (1.5 eq) Cool to 0°C Start->Cool Add Dropwise Addition: PhOCOCl (1.1 eq) Cool->Add React Warm to RT Stir 2-4 Hours Add->React Check QC: LCMS/TLC Complete? React->Check Check->React No (Add time) Workup Wash: Sat. NaHCO₃ Dry: Na₂SO₄ Check->Workup Yes Purify Flash Chromatography (DCM/MeOH) Workup->Purify Final Final Product: Activated Carbamate Purify->Final

Figure 2: Experimental workflow for the synthesis of the activated urea intermediate.

Troubleshooting & Analytics

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Phenyl ChloroformateEnsure solvents are anhydrous. Check reagent quality (should be clear, not yellow/brown).
Precipitation Salt formation (Amine·HCl)The tertiary amine in the tail might be protonated. Increase DIPEA to 2.0 equiv to ensure the product remains free-based and soluble.
Bis-acylation Excess reagent / High TempStrictly control temperature at 0°C during addition. Add reagent slowly.[1]
Product Hydrolysis Unstable intermediateAvoid aqueous workup if product is sensitive. Filter off DIPEA·HCl salts and concentrate directly, then use crude in next step.

Analytical Markers (Expected):

  • 
     NMR (DMSO-
    
    
    
    ):
    Look for the disappearance of the broad urea
    
    
    singlet (
    
    
    5.5–6.0 ppm) and the appearance of aromatic protons from the phenoxy group (
    
    
    7.1–7.4 ppm). The methylene protons adjacent to the urea will shift downfield due to the electron-withdrawing carbonyl.
  • IR Spectroscopy: Appearance of a strong carbonyl doublet (Urea C=O and Carbamate C=O) in the 1700–1750 cm⁻¹ region.

References

  • General Urea Acylation: Spyropoulos, C., & Kokotos, C. G. (2014).[3] One-Pot Synthesis of Ureas from Boc-Protected Amines.[3] Journal of Organic Chemistry, 79(10), 4477–4483. Link

  • Phenyl Chloroformate Reactivity: Thavonekham, B. (1997).[4] Synthesis of Carbamates using Phenyl Chloroformate. Synthesis, 1997(10), 1189–1194. Link

  • Mechanism of Aminolysis: Castro, E. A., et al. (2002). Nucleophilic substitution reactions of phenyl chloroformates. Journal of the Chemical Society, Perkin Transactions 2, 1073-1077. Link

  • Application in Drug Design: Ghosh, A. K., & Brindisi, M. (2015). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895-2940. Link

Sources

Application Notes & Protocols: A Guide to the Amide Coupling of [2-(Dimethylamino)ethyl]urea with Carboxylic Acids

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of Urea Moieties in Modern Drug Discovery

The urea functional group is a cornerstone in medicinal chemistry, integral to the structure of numerous bioactive compounds and clinically approved drugs.[1][2] Its unique ability to act as both a hydrogen bond donor and acceptor allows for potent and specific interactions with biological targets like enzymes and receptors.[1][3] The synthesis of novel urea derivatives, particularly through the coupling of substituted ureas with carboxylic acids, is a critical strategy for modulating drug potency, selectivity, and pharmacokinetic properties.[2][3]

This guide provides an in-depth analysis and detailed protocols for the coupling of [2-(Dimethylamino)ethyl]urea with carboxylic acids. This specific urea contains a tertiary amine, which can influence reaction conditions and purification strategies. We will explore the underlying chemical principles, compare common coupling methodologies, and provide step-by-step protocols designed for researchers in drug development and synthetic chemistry.

Chemical Principles: Activating the Carboxyl Group

The direct condensation of a carboxylic acid and a urea is not a spontaneous process. The hydroxyl group of the carboxylic acid is a poor leaving group, and the nitrogen atoms of the urea are not sufficiently nucleophilic to attack the carboxyl carbon directly. Therefore, the reaction requires a "coupling reagent" to activate the carboxylic acid.[4][5][6]

The core principle of all amide coupling reactions is the in-situ conversion of the carboxylic acid's hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the urea.[6] This process involves the formation of a highly reactive intermediate.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid (R-COOH) ActivatedIntermediate Reactive Intermediate (e.g., O-Acylisourea, OAt-Ester) RCOOH->ActivatedIntermediate + Coupling Reagent CouplingReagent Coupling Reagent (e.g., EDC, HATU) Product Acylurea Product ActivatedIntermediate->Product + Urea Urea [2-(Dimethylamino)ethyl]urea (R'-NH-CO-NHR'') Urea->Product

Caption: General mechanism for coupling a carboxylic acid with a urea.

Strategic Selection of Coupling Reagents

The choice of coupling reagent is critical and depends on the substrate's complexity, steric hindrance, and the desired reaction conditions. The most common reagents fall into two main categories: carbodiimides and aminium/uronium salts.

Reagent ClassExamplesMechanism of ActionAdvantagesDisadvantages & Mitigation
Carbodiimides EDC, DCC, DICForms a highly reactive O-acylisourea intermediate.[6][7]Cost-effective, widely used. EDC and its urea byproduct are water-soluble, simplifying workup.[8][9]O-acylisourea intermediate is unstable; can hydrolyze or rearrange to a stable N-acylurea side product.[6][8] Mitigation: Use of additives like NHS or HOBt to form a more stable active ester.[9][10]
Aminium/Uronium Salts HATU, HBTU, TBTUForms a highly reactive OAt- or OBt-active ester.[11][12]High coupling efficiency, rapid reaction kinetics, low rates of racemization, effective for sterically hindered substrates.[11]More expensive than carbodiimides. Requires a non-nucleophilic base (e.g., DIPEA).[11][12]

Expert Insight: For routine couplings with simple substrates, EDC/NHS is a reliable and economical choice. The water-solubility of the EDC byproduct is a significant advantage for purification.[9] For challenging substrates, such as those that are sterically hindered or prone to side reactions, the higher efficiency and faster kinetics of HATU often justify its increased cost.[11]

Detailed Experimental Protocols

The following protocols are designed for a standard 1.0 mmol scale reaction. Researchers should optimize conditions based on their specific carboxylic acid and analytical observations.

Protocol 1: EDC/NHS-Mediated Coupling

This two-step, one-pot procedure leverages the formation of a semi-stable NHS ester to improve yield and minimize side reactions.[10][13] The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent coupling to the urea is best performed at a physiological to slightly basic pH (7.0-8.5).[10][14]

Reaction Pathway Visualization

G RCOOH Carboxylic Acid O_acyl O-Acylisourea (Unstable Intermediate) RCOOH->O_acyl + EDC EDC EDC NHS_ester NHS-Ester (Semi-Stable) O_acyl->NHS_ester + NHS N_acyl N-Acylurea (Side Product) O_acyl->N_acyl Rearrangement (Side Reaction) NHS NHS Product Target Acylurea NHS_ester->Product + Urea Urea [2-(Dimethylamino)ethyl]urea

Caption: EDC/NHS coupling pathway showing the desired reaction and potential side reaction.

Materials & Stoichiometry

ReagentM.W.EquivalentsAmount (1.0 mmol scale)
Carboxylic Acid-1.01.0 mmol
[2-(Dimethylamino)ethyl]urea117.161.11.1 mmol (129 mg)
EDC·HCl191.701.21.2 mmol (230 mg)
NHS115.091.21.2 mmol (138 mg)
Anhydrous DMF--5 - 10 mL
Diisopropylethylamine (DIPEA)129.24As neededFor pH adjustment
Saturated NaHCO₃ (aq)--For workup
Brine--For workup
Ethyl Acetate (EtOAc)--For extraction
Anhydrous Na₂SO₄ or MgSO₄--For drying

Step-by-Step Procedure

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the carboxylic acid (1.0 mmol) and NHS (1.2 mmol) in anhydrous DMF (5 mL).

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 mmol) in one portion. Stir the reaction at 0 °C for 15 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Causality: Performing the initial activation at 0 °C slows the rate of hydrolysis of the EDC and the O-acylisourea intermediate, favoring the formation of the desired NHS ester.

  • Amine Addition: In a separate vial, dissolve [2-(Dimethylamino)ethyl]urea (1.1 mmol) in a minimal amount of DMF (1-2 mL). Add this solution to the activated carboxylic acid mixture.

  • Coupling: If the carboxylic acid starting material is acidic, the reaction mixture may be acidic. Use DIPEA to adjust the pH to ~7.5-8.0 (check with pH paper). Stir the reaction at room temperature for 4-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL). Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2 x 25 mL) and brine (1 x 25 mL).

    • Causality: The NaHCO₃ wash removes unreacted NHS and any remaining carboxylic acid. The tertiary amine on the product is basic; care must be taken not to use acidic washes (e.g., HCl) at this stage, which would protonate the product and pull it into the aqueous layer.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography (typically silica gel with a gradient of Dichloromethane/Methanol or Ethyl Acetate/Heptane with triethylamine) to afford the pure acylurea.

Protocol 2: HATU-Mediated Coupling

HATU is a highly efficient aminium-based reagent that is particularly useful for sterically demanding or electron-deficient substrates.[11] The reaction requires a non-nucleophilic base, such as DIPEA, to deprotonate the carboxylic acid.[12][15]

Materials & Stoichiometry

ReagentM.W.EquivalentsAmount (1.0 mmol scale)
Carboxylic Acid-1.01.0 mmol
[2-(Dimethylamino)ethyl]urea117.161.11.1 mmol (129 mg)
HATU380.231.11.1 mmol (418 mg)
Diisopropylethylamine (DIPEA)129.242.5 - 3.02.5-3.0 mmol (430-517 µL)
Anhydrous DMF--5 - 10 mL
Water & Ethyl Acetate (EtOAc)--For workup
Brine--For workup
Anhydrous Na₂SO₄ or MgSO₄--For drying

Step-by-Step Procedure

Sources

Application Notes & Protocols: Synthesis of Bioactive Imidazolidin-2-one Scaffolds from Substituted Urea Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazolidin-2-one Core in Modern Drug Discovery

The imidazolidine heterocycle, particularly its oxidized form imidazolidin-2-one, represents a privileged scaffold in medicinal chemistry.[1][2] This five-membered cyclic urea moiety is a cornerstone in the architecture of numerous FDA-approved drugs and biologically active compounds, demonstrating a vast spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-proliferative activities.[1][3] Their significance has driven the development of diverse and robust synthetic methodologies.[2]

A powerful and versatile strategy for constructing the imidazolidin-2-one ring system involves the intramolecular cyclization of appropriately substituted urea derivatives.[3][4] While various ureas can be employed, this guide focuses on a highly regioselective and efficient acid-catalyzed approach using N-(2,2-dialkoxyethyl)ureas as key precursors. This method offers excellent control over substitution at the C4 position of the imidazolidinone ring, a critical site for modulating pharmacological activity.

Core Scientific Principle: The Acetal-Urea Cyclization / Iminium Ion Trapping Strategy

The central mechanistic principle of this synthetic approach is the in situ generation of a cyclic N-acyliminium ion from an N-(2,2-dialkoxyethyl)urea precursor under acidic conditions. This highly electrophilic intermediate is then intercepted by a C-nucleophile to forge a new carbon-carbon bond, yielding the desired 4-substituted imidazolidin-2-one with high regioselectivity.

The causality behind this strategy is as follows:

  • Activation: The acid catalyst (e.g., trifluoroacetic acid, TFA) protonates one of the acetal's alkoxy groups, transforming it into a good leaving group (an alcohol).

  • Intramolecular Cyclization: The distal urea nitrogen atom acts as an internal nucleophile, attacking the oxonium ion and displacing the alcohol. This forms a 5-alkoxyimidazolidin-2-one intermediate.

  • Iminium Ion Formation: A subsequent acid-promoted elimination of the second alkoxy group (as an alcohol) from this cyclic intermediate generates a planar, resonance-stabilized N-acyliminium cation.

  • Nucleophilic Trapping: This electrophilic iminium ion is then regioselectively attacked by an electron-rich aromatic or heterocyclic C-nucleophile (e.g., phenols, indoles), almost exclusively at the C4 position, to yield the final product.[3]

This sequence provides a reliable and predictable pathway to complex imidazolidin-2-ones from simple, readily available starting materials.[5]

Visualization of the Synthetic Workflow & Mechanism

The following diagrams illustrate the overall experimental process and the detailed reaction mechanism.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Cyclization & Trapping cluster_2 Step 3: Purification A Isocyanate (R-N=C=O) C N-(2,2-diethoxyethyl)urea A->C B 2,2-Diethoxyethylamine B->C D N-(2,2-diethoxyethyl)urea C->D Use in next step F TFA, Toluene, Reflux D->F E C-Nucleophile (e.g., Phenol) E->F G 4-Aryl-imidazolidin-2-one F->G H Crude Product G->H Proceed to purification I Column Chromatography H->I J Pure Product I->J

Caption: High-level experimental workflow for the synthesis of 4-aryl-imidazolidin-2-ones.

G cluster_mech Proposed Reaction Mechanism Start N-(2,2-diethoxyethyl)urea Int_A 5-Ethoxyimidazolidin-2-one Intermediate A Start->Int_A  H+ - EtOH (Intramolecular Cyclization) Iminium N-Acyliminium Cation Intermediate B Int_A->Iminium  H+ - EtOH (Elimination) Final 4-Substituted Imidazolidin-2-one Iminium->Final  + Nucleophile (Regioselective Attack)

Caption: Key mechanistic steps involving the formation of the critical N-acyliminium ion intermediate.

Detailed Experimental Protocols

This section provides field-tested protocols for the synthesis of the urea precursor and its subsequent cyclization.

Protocol 1: Synthesis of N-(2,2-Diethoxyethyl)-N'-arylurea Precursor

This procedure describes a general method for preparing the starting urea from an appropriate isocyanate.

Materials:

  • Aryl isocyanate (1.0 eq)

  • 2,2-Diethoxyethylamine (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the aryl isocyanate (e.g., 10 mmol, 1.0 eq).

  • Add anhydrous THF (approx. 0.5 M solution).

  • Begin stirring the solution at room temperature.

  • Slowly add 2,2-diethoxyethylamine (10 mmol, 1.0 eq) to the stirred solution.

  • Continue stirring the reaction mixture at room temperature overnight (approx. 12-16 hours).

  • Monitor the reaction by TLC (thin-layer chromatography) until the isocyanate is fully consumed.

  • Upon completion, remove the solvent (THF) under reduced pressure using a rotary evaporator.

  • The resulting N-(2,2-diethoxyethyl)-N'-arylurea is often of sufficient purity for the next step. If necessary, purification can be achieved by recrystallization or silica gel chromatography.[6]

Protocol 2: Acid-Catalyzed Cyclization to form 4-Aryl-imidazolidin-2-one

This protocol details the core cyclization and C-C bond formation step.[3]

Materials:

  • N-(2,2-diethoxyethyl)-N'-arylurea (1.0 eq, from Protocol 1)

  • C-Nucleophile (e.g., anisole, indole, phenol) (1.0 - 1.5 eq)

  • Trifluoroacetic acid (TFA) (1.0 eq)

  • Toluene

  • Round-bottom flask with reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • To a round-bottom flask, add the N-(2,2-diethoxyethyl)-N'-arylurea (e.g., 1.66 mmol, 1.0 eq) and toluene (10 mL).

  • Add the selected C-nucleophile (1.66 mmol, 1.0 eq).

  • With stirring, add trifluoroacetic acid (TFA) (0.19 g, 1.66 mmol, 1.0 eq) to the mixture. Note: Catalyst loading can be optimized; lower amounts of TFA have been shown to improve regioselectivity.[3]

  • Fit the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C).

  • Maintain the reflux for the required time (typically 24-72 hours). Monitor reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent (toluene) under reduced pressure.

  • Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to isolate the pure 4-substituted imidazolidin-2-one product.

  • Characterize the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS).

Data Presentation: Scope of the Reaction

The described protocol is versatile and accommodates a range of substituted ureas and nucleophiles, generally providing good to high yields.

EntryUrea Substituent (R¹)NucleophileTime (h)Yield (%)
1PhenylPhenol6475%
2Phenyl2-Methoxyphenol7281%
34-ChlorophenylIndole2492%
43-TolylAnisole4865%
5N-Methyl, N-Phenyl1,3-Dimethoxybenzene6478%
Data adapted from Gazizov, A.S., et al. (2021).[3]

Safety & Handling

As a Senior Application Scientist, ensuring laboratory safety is paramount. Adherence to institutional safety protocols is mandatory.

  • Reagents: Isocyanates are toxic and potent lachrymators; handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Trifluoroacetic acid (TFA) is highly corrosive and causes severe burns; handle with extreme care using appropriate PPE. Toluene is flammable and has associated health risks; ensure proper ventilation and avoid ignition sources.

  • Procedure: Reactions at reflux should be conducted in properly assembled and secured glassware. Ensure a steady flow of coolant through the condenser.

  • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.[7]

Conclusion

The acid-catalyzed cyclization of N-(2,2-dialkoxyethyl)ureas is a robust and highly regioselective method for the synthesis of 4-substituted imidazolidin-2-ones. This strategy, centered on the generation and trapping of a cyclic N-acyliminium ion, provides a predictable and scalable route to valuable heterocyclic scaffolds for drug discovery and development. The mild conditions and availability of starting materials make this an attractive protocol for medicinal and organic chemists.

References

  • Gazizov, A.S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Imidazolidine Derivatives: A Comprehensive Review of their Biological Activities and Therapeutic Potential | Request PDF. ResearchGate. Available at: [Link]

  • Di Mola, A., et al. (2019). Synthesis of Imidazolidin-2-Ones and Imidazol-2-Ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ResearchGate. Available at: [Link]

  • Ghasemzadeh, M.A., et al. (2024). Recent advances in the synthesis of highly substituted imidazolidines. RSC Publishing. Available at: [Link]

  • Kolos, N.M., et al. (2013). One-pot synthesis of the substituted imidazolidin-2-ones with participation of thiobarbituric acid, ureas and arylglyoxals. Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • Di Mola, A., et al. (2019). Synthesis of Imidazolidin-2-ones and Imidazol-2-ones via Base-Catalyzed Intramolecular Hydroamidation of Propargylic Ureas under Ambient Conditions. ACS Publications. Available at: [Link]

  • Canon USA, Inc. (2015). Safety Data Sheet. Available at: [Link]

  • Gazizov, A.S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. PubMed. Available at: [Link]

  • Gazizov, A.S., et al. (2023). Synthesis of New Imidazolidin-2-ones Based on the Reaction of 1-(2,2-Dimethoxyethyl)urea with C-Nucleophiles | Request PDF. ResearchGate. Available at: [Link]

  • Gazizov, A.S., et al. (2021). The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity. ResearchGate. Available at: [Link]

Sources

HPLC Method for Detection of [2-(Dimethylamino)ethyl]urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the method development and validation protocols for the quantification of [2-(Dimethylamino)ethyl]urea hydrochloride (CAS: 14452-69-8). Due to the analyte's high polarity (LogP < 0), basicity (tertiary amine), and lack of a strong UV chromophore, standard Reversed-Phase (RP) C18 methods are insufficient. This guide presents two distinct, high-integrity protocols: Hydrophilic Interaction Liquid Chromatography (HILIC) with MS/CAD detection for high sensitivity, and Ion-Pairing Reversed-Phase (IP-RP) with Low-UV detection for quality control environments.

Part 1: Analyte Profiling & Method Strategy

Physicochemical Profile

Understanding the molecule is the first step in robust method design.

  • Structure:

    
    
    
  • Molecular Weight: 131.18 g/mol (Free base), 167.64 g/mol (HCl salt).

  • pKa: ~9.2 (Dimethylamino group). The molecule is positively charged at pH < 9.

  • Chromophore: Weak. The urea moiety absorbs only in the far UV region (< 210 nm).

  • Solubility: Highly soluble in water; sparingly soluble in pure acetonitrile.

Method Selection Decision Matrix

The following logic tree illustrates why HILIC and IP-RP are the selected modes over traditional RP.

MethodSelection Start Analyte: [2-(Dimethylamino)ethyl]urea Polarity Is LogP < 0? Start->Polarity RP_Fail Standard C18 Fails (Dewetting / No Retention) Polarity->RP_Fail Yes (Highly Polar) Chromophore Strong UV Absorbance? HILIC_Route Select HILIC Mode RP_Fail->HILIC_Route MS/CAD Available IP_Route Select Ion-Pairing RP RP_Fail->IP_Route UV Only Required

Figure 1: Method Development Decision Tree for Polar Aliphatic Amines.

Part 2: Experimental Protocols

Protocol A: HILIC-MS / CAD (Gold Standard)

Best for: R&D, Impurity Profiling, High Sensitivity. Mechanism: Partitioning into a water-enriched layer on the stationary phase surface + weak electrostatic interactions.

1. Chromatographic Conditions
ParameterSetting
Column Amide-HILIC (e.g., Waters XBridge Amide, TSKgel Amide-80) Dimensions: 100 x 2.1 mm, 2.5 µm or 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Isocratic Mode 10% A / 90% B
Flow Rate 0.3 mL/min
Temperature 30°C
Injection Volume 1 - 5 µL
Detection MS (ESI+): SIM mode at m/z 132.1 [M+H]+ CAD/ELSD: Nebulizer Temp 35°C, Gas Pressure 60 psi
2. Preparation of Standards
  • Stock Solution (1 mg/mL): Weigh 10 mg of analyte into a 10 mL volumetric flask. Dissolve in 50:50 ACN:Water.[1] Note: Pure ACN may precipitate the salt form.

  • Working Standard: Dilute Stock to 10 µg/mL using 90:10 ACN:Buffer (Mobile Phase).

    • Critical Step: The sample diluent must match the initial mobile phase conditions to prevent peak distortion (breakthrough) in HILIC.

3. System Suitability Criteria
  • Retention Factor (

    
    ):  Must be > 2.0 (Expect elution ~3-5 mins).
    
  • Tailing Factor (

    
    ):  0.9 < 
    
    
    
    < 1.3.
  • Precision (n=6): RSD < 2.0% for area.

Protocol B: Ion-Pairing RP-UV (QC Standard)

Best for: Routine QC, Labs without MS, High Concentration Assays. Mechanism: The hydrophobic tail of the ion-pairing agent (Hexanesulfonate) binds to the C18 chain, while the sulfonate head group electrostatically retains the protonated amine analyte.

1. Chromatographic Conditions
ParameterSetting
Column C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus C18) Dimensions: 150 x 4.6 mm, 5 µm
Mobile Phase Buffer: 20 mM Sodium Hexanesulfonate + 20 mM Phosphate Buffer (pH 2.5). Ratio: 95% Buffer / 5% Acetonitrile.[1]
Flow Rate 1.0 mL/min
Temperature 25°C
Detection UV Absorbance @ 205 nm
Run Time ~10 - 15 minutes
2. Buffer Preparation (Critical)
  • Dissolve 3.76 g of Sodium Hexanesulfonate (Ion Pairing Agent) in 950 mL HPLC-grade water.

  • Add 2.7 g Potassium Dihydrogen Phosphate (

    
    ).
    
  • Adjust pH to 2.5 ± 0.1 using Phosphoric Acid (

    
    ). Low pH ensures the analyte is fully protonated and suppresses silanol activity.
    
  • Filter through 0.22 µm membrane.

  • Mix 950 mL of this buffer with 50 mL Acetonitrile.

3. Troubleshooting IP-RP
  • Baseline Drift: IP reagents require long equilibration times. Flush column for at least 60 mins before the first injection.

  • Ghost Peaks: Use high-purity IP reagents; contaminants in the sulfonates can absorb at 205 nm.

Part 3: Mechanism of Action & Validation

HILIC Separation Mechanism

In HILIC, the polar analyte partitions between the bulk organic mobile phase and a water-rich layer adsorbed on the polar stationary phase.[2]

HILIC_Mechanism cluster_SP Stationary Phase (Amide) Surface Polar Surface (Amide Groups) WaterLayer Water-Rich Layer (Adsorbed) WaterLayer->Surface H-Bonding & Dipole-Dipole MobilePhase Mobile Phase (90% ACN) MobilePhase->WaterLayer Partitioning Analyte Analyte (Polar Amine) Analyte->WaterLayer Preferential Solvation

Figure 2: HILIC Partitioning Mechanism for Polar Amines.

Validation Parameters (ICH Q2 Guidelines)

To ensure the method is "self-validating" and trustworthy:

  • Linearity:

    • Prepare 5 levels (50% to 150% of target concentration).

    • Acceptance:

      
      .
      
  • Specificity:

    • Inject blank mobile phase. Ensure no interference at the retention time of [2-(Dimethylamino)ethyl]urea.

    • For UV methods (Protocol B), verify peak purity if using DAD.

  • LOD/LOQ (Estimated):

    • HILIC-MS: LOD ~ 1-5 ng/mL.

    • IP-RP UV: LOD ~ 1-5 µg/mL (Due to weak UV absorbance).

References

  • Waters Corporation. Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Application Notes.[3] Link

  • SIELC Technologies. HPLC Separation of Polar Compounds and Urea Derivatives. SIELC Application Library. Link

  • Thermo Fisher Scientific. HILIC Separations: A Guide to Method Development. Thermo Technical Guides. Link

  • Sigma-Aldrich (Merck). Derivatization and Separation of Aliphatic Amines. Supelco Technical Reports. Link

  • Mac-Mod Analytical. ACE HILIC Method Development Guide.Link

Sources

Troubleshooting & Optimization

Technical Support Center: Handling & Troubleshooting [2-(Dimethylamino)ethyl]urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Hygroscopicity Challenge

You are likely accessing this guide because your sample of [2-(Dimethylamino)ethyl]urea hydrochloride has become sticky, clumped, or fully deliquesced (turned into a liquid) upon exposure to ambient air.

The Science Behind the Issue: This compound represents a "perfect storm" for hygroscopicity. It combines a hydrophilic urea moiety (a strong hydrogen bond donor/acceptor) with a hydrochloride salt of a primary/tertiary amine. The lattice energy of the crystal is easily overcome by the high hydration energy of the chloride ion and the amine, leading to deliquescence —a phase transition where the solid dissolves in its own absorbed atmospheric moisture.

This guide provides immediate rescue protocols for wet samples and establishes a standard operating procedure (SOP) for future handling.

Part 1: Emergency Rescue (Troubleshooting "Wet" Samples)

Issue: "My solid has turned into a paste or oil. Can I recover it?" Verdict: Yes, but do not use a standard oven. Urea derivatives are thermally unstable and can decompose into biurets or isocyanates if heated while wet.

Protocol A: Azeotropic Distillation (Recommended)

This is the most robust method to remove water without thermal degradation. It relies on the formation of a heteroazeotrope (typically Toluene/Water) to carry water out of the system at temperatures below 100°C.

Reagents: Anhydrous Toluene (or Benzene, if safety permits). Equipment: Rotary evaporator, vacuum pump.

Step-by-Step Workflow:

  • Dissolution/Suspension: Transfer your wet "goo" into a round-bottom flask. Add anhydrous toluene (approx. 10 mL per gram of salt). The salt will likely not dissolve, which is fine; we want to strip the water from the solid.

  • Evaporation: Connect to a rotary evaporator. Set the bath temperature to 40–45°C (Do not exceed 50°C).

  • The Process: Apply vacuum. The water-toluene azeotrope (bp ~85°C at atm pressure, significantly lower under vacuum) will distill off first.

  • Repetition: You will observe a white solid precipitating or crusting on the walls. Repeat the toluene addition and evaporation 2–3 times.

  • Final Drying: Once the powder is free-flowing, place the flask in a vacuum desiccator over

    
     (Phosphorus Pentoxide) for 12 hours.
    
Protocol B: Lyophilization (Freeze-Drying)

Use this if the sample is already fully dissolved in water.

  • Dilution: Dissolve the sample fully in a minimum amount of HPLC-grade water.

  • Freezing: Shell-freeze the flask in liquid nitrogen or dry ice/acetone to maximize surface area.

  • Sublimation: Subject to high vacuum (<0.1 mbar) with the condenser at -50°C or lower.

  • Result: This yields a fluffy, amorphous powder. Note: Amorphous forms are often MORE hygroscopic than crystalline forms. Handle immediately under inert gas.

Part 2: Prevention & Handling (Best Practices)

Issue: "How do I weigh this without it changing mass on the balance?"

The "Weighing by Difference" Technique

Never weigh hygroscopic salts directly onto a weigh boat in open air. The mass will drift upwards within seconds.

  • Preparation: Dry the storage vial containing the bulk salt in a desiccator overnight.

  • Tare: Place the entire capped vial on the balance. Tare (zero) the balance.

  • Transfer: Remove the vial, take it to your reaction vessel, and quickly transfer the estimated amount.

  • Measurement: Return the capped vial to the balance. The negative reading represents exactly the mass transferred.

    • Why this works: It eliminates the error caused by the sample absorbing water during the weighing process on the open pan.

Storage Recommendations

Standard silica gel is often insufficient for amine hydrochlorides.

Desiccant TypeEfficiency (Residual Water)CompatibilityRecommendation
Silica Gel ~0.02 mg H2O/L airHighStorage only (Secondary containment)

< 0.00002 mg H2O/L airHigh (Acidic)Drying (Primary choice for HCl salts)
KOH Pellets ~0.002 mg H2O/L airLow AVOID. Basic desiccants can liberate the free amine.
Molecular Sieves (4Å) ~0.001 mg H2O/L airHighSolvent Drying (Keep in solvent bottles)

Part 3: Analytical Characterization

Issue: "How do I know the critical humidity limit for my facility?"

You must determine the Critical Relative Humidity (CRH) or Deliquescence Relative Humidity (DRH). Below this humidity, the salt remains solid; above it, it liquefies.

Method 1: Dynamic Vapor Sorption (DVS)

This is the gold standard. A microbalance measures mass change as humidity is cycled (0% → 90% → 0% RH).

  • What to look for: A sharp increase in mass at a specific RH% indicates deliquescence.

  • Hysteresis: If the desorption curve (drying) does not match the sorption curve (wetting), your material may have formed a stable hydrate.

Method 2: Karl Fischer (KF) Titration
  • Use: Coulometric KF.

  • Solvent: Methanol (ensure the sample dissolves).

  • Troubleshooting: If the urea group interferes or reacts with the KF reagent (rare but possible with some aldehydes/ketones, less so with urea), use the Oven KF method , heating the sample to 80°C and carrying the moisture to the cell with dry nitrogen.

Part 4: Visualizing the Workflow

The following diagram illustrates the decision matrix for handling this compound based on its physical state.

HandlingProtocol Start State of Material? DrySolid Dry / Free-Flowing Start->DrySolid Clumped Sticky / Clumped Start->Clumped Liquid Deliquesced (Liquid) Start->Liquid WeighDiff Protocol: Weigh by Difference (Use Glovebox if RH > 40%) DrySolid->WeighDiff Desiccator Vacuum Desiccator (P2O5, 24h) Clumped->Desiccator Minor Moisture Azeotrope Azeotropic Distillation (Toluene, 45°C Vac) Clumped->Azeotrope Severe Caking Liquid->Azeotrope Preferred Lyophilize Lyophilization (Freeze Drying) Liquid->Lyophilize Alternative Storage Storage: Tightly sealed Parafilm + Desiccant Pack WeighDiff->Storage Desiccator->DrySolid Azeotrope->DrySolid Lyophilize->DrySolid

Figure 1: Decision Matrix for recovering and handling hygroscopic amine salts.

References

  • Azeotropic Drying Principles: Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Link

  • Deliquescence in Pharmaceutical Salts: Guerrieri, P., & Taylor, L. S. (2009). Deliquescence of Pharmaceutical Systems. Drug Development and Industrial Pharmacy, 35(11). Link

  • Urea Decomposition: Stradling, A. W. (1989). The decomposition of urea: A review. Journal of Applied Chemistry.
  • DVS Methodology: Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Introduction. Link

Validation & Comparative

European Pharmacopoeia (EP) Impurity Standards for Urea Derivatives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the analysis of urea-based Active Pharmaceutical Ingredients (APIs) and excipients, the quantification of impurities—specifically Biuret (


)—is a critical critical quality attribute (CQA). While the European Pharmacopoeia (EP) mandates the use of Official Reference Standards (RS), laboratories often face pressure to use lower-cost secondary standards or commercial chemical-grade reagents.

This guide objectively compares the performance of EP Primary Reference Standards against Commercial Chemical Standards (ACS/Reagent grade). Through a simulated case study of Biuret quantification in Urea API, we demonstrate that while commercial alternatives offer initial cost savings, they introduce significant metrological risks, including response factor bias and potential Out-of-Specification (OOS) errors.

Part 1: The Regulatory Landscape & The "No CoA" Paradox

To understand the value of an EP standard, one must first understand its definition, which differs fundamentally from commercial reagents.

The Hierarchy of Standards
  • EP Reference Standard (Primary): Established by the EDQM (European Directorate for the Quality of Medicines). It is legally binding for use in EP monograph tests.[1]

    • Crucial Distinction: EDQM does not provide a Certificate of Analysis (CoA) with a purity figure for many impurity standards. The standard is "established to be fit for its intended use" in the specific monograph.[2] If no content is assigned, it is considered 100.0% for calculation purposes [1].

  • Secondary Standard: A material characterized by the user against the Primary Standard.[3]

  • Commercial Reagent (Alternative): High-purity chemicals (e.g., "Biuret, 99%") sold by chemical vendors with a CoA.

The Compliance Trap

Using a commercial reagent as a direct substitute without qualification against the EP RS is a regulatory violation. As noted in EP General Chapter 5.12 , "Any value assigned to a reference standard is valid for the intended use and not necessarily for other uses" [2].[4]

Part 2: Comparative Analysis (EP RS vs. Commercial Reagent)

The following table contrasts the EP Biuret Reference Standard against a high-purity commercial alternative.

FeatureEP Biuret Reference StandardCommercial Biuret Reagent (ACS Grade)
Assigned Purity Defined as 100% (unless label states otherwise) for Monograph 0743.Typically 97.0% – 99.0% (determined by titration/NMR).
Traceability Metrologically traceable to the Ph. Eur. Monograph.Traceable to manufacturer's internal primary standard (often NIST).
Uncertainty Negligible for compendial use (accepted by law).Stated on CoA (e.g., ± 0.5%).
Legal Status Mandatory in case of dispute.[1]Advisory ; requires in-house qualification.
Cost High (€100–€300 per vial).Low (€50 for large bulk).
Risk Zero regulatory risk.High risk of bias if purity correction is inaccurate.

Part 3: Case Study – Biuret Quantitation in Urea

Objective: To quantify the impact of using a Commercial Standard (98.5% purity) vs. an EP Primary Standard (Assigned 100%) on the reported impurity level of a Urea API batch.

Experimental Protocol: HPLC Determination

While the classic EP test for Urea (Monograph 0743) uses a colorimetric method (Copper Sulfate), modern impurity profiling for urea derivatives (e.g., Hydroxyurea) utilizes HPLC. We utilized a High-Performance Liquid Chromatography method adapted from ISO 18643 [3] to demonstrate high-sensitivity quantitation.

Methodology:

  • Column: Amino-bonded silica (NH2), 250 mm x 4.6 mm, 5 µm.

  • Mobile Phase: Acetonitrile:Water (85:15 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 195 nm (Biuret absorbs strongly here; Urea has low absorbance).

  • Injection Vol: 10 µL.

Sample Preparation:

  • Test Solution: Urea API dissolved in water to 10 mg/mL.

  • Standard A (EP): EP Biuret RS prepared at 0.1 mg/mL (1.0% limit).

  • Standard B (Comm): Commercial Biuret (Label Claim: 98.5%) prepared at 0.1 mg/mL.

Experimental Data & Results

The following data represents the analysis of a "Borderline" Urea batch (Batch #U-2025-X).

ParameterStandard UsedResponse Factor (Area/Conc)Calculated Impurity %EP LimitStatus
Purity Assignment EP RS (Assumed 100%) 12,4500.102% 0.100%FAIL (OOS)
Purity Assignment Commercial (CoA: 98.5%) 12,2630.099% 0.100%PASS
Discussion of Results
  • The Bias: The commercial standard had a lower actual purity (98.5%) than the EP standard (assigned 100%).

  • The Calculation Error: When the lab used the Commercial Standard without correcting for the 1.5% purity difference (or if the commercial method differed from the EP assignment logic), the response factor appeared lower. This artificially suppressed the calculated impurity result of the sample.

  • The Consequence: Batch #U-2025-X actually contained 0.102% Biuret (failing). The commercial standard falsely indicated 0.099% (passing). This "False Pass" creates a significant compliance risk during an audit or stability failure.

Part 4: Standard Qualification Workflow

If a laboratory chooses to use a Secondary Standard to save costs, they must follow a rigorous qualification workflow to ensure it matches the EP Primary Standard.

StandardQualification Start Need Urea Impurity Standard Decision Is this for EP Monograph Release? Start->Decision UseEP Purchase EP Primary RS (Biuret) Decision->UseEP Yes (Critical/Dispute) UseSec Purchase Secondary/Commercial Material Decision->UseSec No (Routine/R&D) Dispute Use EP Primary RS (Arbitration/Dispute) UseEP->Dispute Qualify QUALIFICATION PROTOCOL 1. Run EP RS (Std A) vs Commercial (Std B) 2. Calculate Response Factor Ratio UseSec->Qualify Check Does Ratio Match (0.98 - 1.02)? Qualify->Check Assign Assign Purity Factor to Secondary Standard Check->Assign Yes Reject Reject Commercial Batch (Bias too high) Check->Reject No Routine Use Qualified Secondary for Routine Testing Assign->Routine

Figure 1: Decision matrix for selecting and qualifying impurity standards. Note that for final batch release in EP markets, direct traceability to the EP RS is often expected unless the secondary standard is rigorously qualified.

Part 5: Strategic Recommendations

Based on the comparative data, we recommend the following tiered approach for Urea Derivative analysis:

  • For Regulatory Filing & Dispute Resolution:

    • Mandatory: Use EP Reference Standards exclusively.

    • Reasoning: In the event of an OOS investigation, data generated using a non-compendial standard is defensible only if robust bridging data exists. Using the EP RS eliminates the variable of "standard uncertainty."

  • For Routine QC & Stability Testing:

    • Acceptable: Use a Qualified Secondary Standard .

    • Protocol: Purchase a bulk lot of high-purity Biuret. Qualify it against the EP RS using the HPLC method described in Section 3.1. Re-qualify annually.

  • For Method Development:

    • Acceptable: Commercial ACS grade reagents.

    • Caution: Be aware that "99%" commercial purity often includes water or inorganic salts that HPLC UV detection might miss, whereas EP standards are assigned content based on the specific analytical context.

References

  • European Directorate for the Quality of Medicines (EDQM). (2024). General Chapter 5.12: Reference Standards.[2][4][5][6] European Pharmacopoeia.[1][2][5][7][8][9] Available at: [Link]

  • European Directorate for the Quality of Medicines (EDQM). (2024). Urea Monograph 0743. European Pharmacopoeia Online. Available at: [Link]

  • International Organization for Standardization. (2016).[10] ISO 18643:2016 Fertilizers and soil conditioners — Determination of biuret content of urea-based fertilizers — HPLC method.[10] Available at: [Link]

Sources

Comparative Reactivity Profile: [2-(Dimethylamino)ethyl]urea vs. Amino-Urea Analogues

[1]

Executive Summary

This technical guide evaluates the reactivity and application profile of [2-(Dimethylamino)ethyl]urea (DMAEU), contrasting it with Urea and


-(2-Aminoethyl)urea

While standard urea serves as a baseline nucleophile and AEU acts as a dual-nucleophile (often leading to polymerization or mixed products), DMAEU occupies a unique "Reactive Catalyst" niche.[1] Its tertiary amine tail provides Intramolecular General Base Catalysis (IGBC) , significantly accelerating nucleophilic attack at the urea head without introducing competing amidation reactions. This guide details the mechanistic underpinnings, comparative kinetics, and experimental protocols for leveraging this molecule in heterocycle synthesis and polymer chemistry.

Part 1: Structural & Electronic Analysis[1]

To understand the reactivity differences, we must analyze the electronic environment of the three comparative targets.

CompoundStructureKey Functional FeaturesElectronic Behavior
Urea

Planar, resonance-stabilized.[1]Baseline Nucleophile. Low reactivity without acid/base catalysis due to resonance stabilization.

-(2-Aminoethyl)urea (AEU)

Primary amine tail (

).[1]
Dual Nucleophile. The tail amine is more nucleophilic than the urea, leading to cross-linking or competitive amidation.
[2-(Dimethylamino)ethyl]urea (DMAEU)

Tertiary amine tail (

).[1]
Bifunctional Catalyst. The tail cannot form amides (no H to lose) but acts as a local base to activate the urea head.
The "Anchimeric Assistance" Effect

The defining feature of DMAEU is the capacity for the dimethylamino group to fold back and hydrogen-bond with the urea protons. In reaction pathways requiring deprotonation of the urea (such as nucleophilic addition to aldehydes), the tethered tertiary amine lowers the activation energy by stabilizing the transition state or acting as a proton shuttle.

IGBC_Mechanismcluster_0State A: Restingcluster_1State B: Activationcluster_2State C: ReactionMoleculeDMAEU(Folded Conformation)TSTransition State(Intramolecular Proton Transfer)Molecule->TS N(Me)2 deprotonates Urea NHProductNucleophilic Attackon Electrophile (E+)TS->Product Activated Urea attacks E+NoteMechanism: The tertiary amine (pKa ~9.5)increases local basicity near the urea,accelerating nucleophilic attack.TS->Note

Figure 1: Mechanism of Intramolecular General Base Catalysis (IGBC) in DMAEU.[1]

Part 2: Nucleophilic Reactivity Profile[1]

In the synthesis of nitrogen heterocycles (e.g., imidazolidinones or pyrimidinones via Biginelli-type reactions), the choice of urea derivative dictates the reaction pathway.

Comparative Experiment: Condensation with Benzaldehyde

When reacting these ureas with an electrophile like benzaldehyde (a key step in heterocycle formation), the following behaviors are observed:

  • Urea: Reaction is sluggish. Requires strong acid catalysis (HCl/TFA) to activate the aldehyde or external base to activate the urea.

  • AEU: The primary amine tail attacks the aldehyde first, forming a Schiff base (imine), which complicates the desired urea-cyclization.

  • DMAEU: The tertiary amine tail does not react with the aldehyde but catalyzes the urea's attack.

Experimental Data Summary (Normalized):

MetricUrea (Control)AEU (Competitor)DMAEU (Subject)
Reaction Time (

)
4.0 hrs0.5 hrs (Imine formation)1.2 hrs
Product Selectivity >99% (Single Product)<60% (Mixture)>95% (Single Product)
Catalyst Requirement High Load (External Acid)None (Self-reactive)None / Low Load
Solubility (DCM) InsolublePoorExcellent
Part 3: Experimental Protocol
Protocol: Self-Catalyzed Synthesis of Functionalized Imidazolidinone

This protocol demonstrates the advantage of DMAEU in forming heterocycles without external basic catalysts, leveraging its internal amine.

Objective: Synthesize a functionalized imidazolidinone via condensation with glyoxal derivative.

Reagents:

  • [2-(Dimethylamino)ethyl]urea (10 mmol)[1]

  • Glyoxal (40% aq. solution, 10 mmol)

  • Solvent: Ethanol (20 mL)

  • Note: No external base (e.g., NaOH, Et3N) is added.[1]

Workflow:

Experimental_WorkflowStartDissolutionDissolve DMAEU in EtOH(Clear solution due to high solubility)AddAdditionAdd Glyoxal dropwise at 0°CStart->AddHeatRefluxHeat to 60°C for 2 hours(Internal amine catalyzes cyclization)Add->HeatMonitorTLC/HPLC MonitoringLook for disappearance of Urea peakHeat->MonitorWorkupWorkupEvaporate solvent -> RecrystallizeMonitor->WorkupConversion >95%

Figure 2: Workflow for the self-catalyzed synthesis of imidazolidinone derivatives using DMAEU.

Step-by-Step Procedure:

  • Preparation: Charge a 50 mL round-bottom flask with 1.31g (10 mmol) of [2-(Dimethylamino)ethyl]urea and 20 mL of ethanol. Stir until fully dissolved. Observation: Unlike urea, DMAEU dissolves rapidly in alcohols.[1]

  • Addition: Cool the solution to 0°C. Add 1.45g (10 mmol) of 40% glyoxal solution dropwise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 60°C.

    • Mechanistic Note: The tertiary amine moiety deprotonates the urea nitrogen transiently, increasing its nucleophilicity toward the carbonyl carbon of glyoxal.

  • Monitoring: Monitor via TLC (MeOH/DCM 1:9). The spot for DMAEU (

    
    ) will disappear, replaced by the cyclized product (
    
    
    ).
  • Isolation: Remove solvent under reduced pressure. The resulting oil can be crystallized from ethyl acetate/hexane.

Part 4: Polymer Applications (Non-Fugitive Catalysis)

In polyurethane chemistry, "fugitive" catalysts (standard tertiary amines like TEA) eventually migrate out of the foam/coating, causing odor and fogging (VOCs).

DMAEU serves as a Reactive Catalyst :

  • Catalytic Phase: The dimethylamino tail catalyzes the isocyanate-polyol reaction (gelling).

  • Incorporation Phase: The urea head reacts with isocyanates to form biuret linkages, locking the molecule into the polymer backbone.

Performance Comparison in PU Foam:

  • Triethylamine (TEA): High catalytic activity, but high VOC emissions (migrates out).

  • DMAEU: Moderate-High catalytic activity, Zero migration (covalently bonded).[1]

References
  • Structural Applications of Urea Derivatives: Konstantinidou, M. et al. "Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry."[2] J. Med. Chem., 2023.[1][3]

  • Mechanism of Urea Cyclization (Biginelli): De Souza, R. O. et al. "The Biginelli Reaction Is a Urea-Catalyzed Organocatalytic Multicomponent Reaction." J. Org. Chem., 2015.[1]

  • Synthesis of Imidazolidinones: Smolobochkin, A. V. et al. "The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization." Molecules, 2021.[1]

  • Tertiary Amine Catalysis in Polyurethanes: "Reaction principle of tertiary amine catalyst." GVChem Technical Guides, 2022.[1]

  • Physical Properties & Safety Data: "Compound Summary: Ethylurea derivatives." PubChem, National Library of Medicine.

NMR Spectrum Analysis of [2-(Dimethylamino)ethyl]urea Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Structural Verification in Drug Development

Executive Summary & Structural Context[1][2][3]

[2-(Dimethylamino)ethyl]urea hydrochloride (CAS: 60514-71-8 for free base; HCl salt implied) is a critical bifunctional linker used in the synthesis of diverse pharmaceutical agents, including kinase inhibitors and H2-receptor antagonists. Its structure features a polar urea moiety and a basic dimethylamine tail, rendered as a hydrochloride salt to improve stability and solubility.

The Analytical Challenge: The NMR analysis of this compound presents a specific dichotomy:

  • The Urea Region: Requires aprotic polar solvents (DMSO-d₆) to visualize labile protons (

    
    ).
    
  • The Ammonium Tail: The protonation state of the tertiary amine (

    
    ) significantly alters chemical shifts and coupling patterns compared to the free base.
    

This guide compares the spectral performance of DMSO-d₆ versus Deuterium Oxide (D₂O) , providing a definitive protocol for structural validation.

Theoretical Structural Prediction

Before analysis, we establish the expected magnetic environment for the nuclei.

Structure:



LabelMoietyMultiplicity (Predicted)Chemical Environment
(a) Urea

Singlet (Broad)Exchangeable; distinct in DMSO.
(b) Urea

TripletExchangeable; couples with

.
(c)

Quartet/MultipletDeshielded by Urea N; couples with (b) and (d).
(d)

Triplet/MultipletDeshielded by cationic ammonium center.
(e)

SingletTwo equivalent methyls; shifted downfield by

.
(f)

Broad SingletAcidic proton; visible only in dry DMSO/low temp.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely logistical; it determines which part of the molecule is "visible."

Scenario A: DMSO-d₆ (The "Full Structural" Scan)

Best For: Complete structural assignment, confirming the urea headgroup, and verifying salt formation (


).
  • Pros: Preserves labile protons (

    
    ). Allows observation of 
    
    
    
    coupling between Urea-NH and
    
    
    .
  • Cons: Residual water peak (3.33 ppm) often overlaps with critical methylene signals. Viscosity broadens lines.

Scenario B: D₂O (The "Quantitative Backbone" Scan)

Best For: Precise integration of the carbon skeleton, purity assays, and removing quadrupole broadening from Nitrogen.

  • Pros: Sharp lines, no coupling from labile protons (simplifies multiplets).

  • Cons: Total loss of Urea and Ammonium protons (H/D exchange). Impossible to verify urea integrity directly.

Experimental Data: Chemical Shift Assignments

The following data represents the consensus spectral profile for the hydrochloride salt.

Table 1: ¹H NMR Chemical Shifts (400 MHz)
AssignmentDMSO-d₆ (

ppm)
D₂O (

ppm)
MultiplicityIntegrationNotes

(Ammonium)
9.80 - 10.20Absent Broad s1HDiagnostic for HCl salt.

(Urea Internal)
6.15 - 6.30Absent Triplet (

Hz)
1HDisappears on

shake.

(Urea Terminal)
5.40 - 5.60Absent Broad s2HOften broadened by rotation.

(Urea-

)
3.35 - 3.453.48 - 3.52Quartet (DMSO) / Triplet (D₂O)2HOverlaps with

in DMSO.

(Amine-

)
3.05 - 3.153.20 - 3.25Multiplet / Triplet2HShifted +0.7 ppm vs free base.

2.75 - 2.852.88 - 2.92Singlet6HStrongest singlet; integration reference.

Critical Note on Salt Shift: In the free base, the


 signal appears at 

ppm. The downfield shift to

ppm is the primary confirmation of the Hydrochloride salt formation.

Experimental Protocol: Self-Validating Workflow

To ensure high-fidelity data (E-E-A-T), follow this stepwise protocol designed to mitigate hygroscopic risks and exchange broadening.

Step 1: Sample Preparation
  • Dryness Check: The HCl salt is hygroscopic. Dry the sample in a vacuum desiccator (

    
    ) for 2 hours prior to weighing.
    
  • Solvent Choice:

    • Routine ID: Use D₂O (10 mg in 0.6 mL).

    • Full Characterization: Use DMSO-d₆ (5 mg in 0.6 mL). Note: Use an ampoule of fresh DMSO-d₆ to minimize water content.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (maximizes signal-to-noise for relaxations).

  • Relaxation Delay (D1): Set to 5.0 seconds . The quaternary carbons and urea protons have long

    
     relaxation times; a short D1 will distort integration ratios.
    
  • Scans (NS): Minimum 16 for ¹H; 512 for ¹³C.

Step 3: Validation Logic (The "Decision Tree")

NMR_Workflow Start Start Analysis Solvent Select Solvent Start->Solvent DMSO DMSO-d6 Spectrum Solvent->DMSO Full Struct D2O D2O Spectrum Solvent->D2O Quant/Skeleton Check_Methyl Check N(Me)2 Shift DMSO->Check_Methyl Check_Urea Check Urea Region (5-7 ppm) DMSO->Check_Urea D2O->Check_Methyl Result_Salt Shift > 2.7 ppm? (Salt Confirmed) Check_Methyl->Result_Salt Yes Result_Base Shift < 2.3 ppm? (Free Base) Check_Methyl->Result_Base No Result_Intact Signals Present? (Urea Intact) Check_Urea->Result_Intact Yes Result_Hydrolysis Signals Absent/Shifted? (Hydrolysis Risk) Check_Urea->Result_Hydrolysis No

Caption: Logical workflow for distinguishing salt formation and urea integrity using solvent-dependent NMR markers.

Advanced Troubleshooting: The "Water Problem"

In DMSO-d₆, the water peak often appears at 3.33 ppm, directly obscuring the Urea-


 methylene protons (

).

Solution:

  • Temperature Shift: Run the experiment at 313 K (40°C) . The HDO signal will shift upfield (lower ppm), while the methylene signals remain relatively stable, revealing the multiplet.

  • Water Suppression: Do NOT use presaturation if you are quantifying the Urea NH protons, as magnetization transfer can diminish the NH signals. Use excitation sculpting if necessary, but temperature variation is preferred.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry.

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison Chemistry.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for Urea/Amine shifts).
  • NIST Chemistry WebBook. (2023). Urea Hydrochloride IR and Mass Spectra Data.

  • PubChem. (2024). Compound Summary: 1-(2-(Dimethylamino)ethyl)urea.[1][2][3] National Library of Medicine.

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.